molecular formula C9H18N2 B13261916 Spiro[4.4]nonane-1,6-diamine

Spiro[4.4]nonane-1,6-diamine

Cat. No.: B13261916
M. Wt: 154.25 g/mol
InChI Key: BNILUWOCEPQBHS-UHFFFAOYSA-N
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Description

Spiro[4.4]nonane-1,6-diamine (CAS 201405-82-5) is a valuable spirocyclic building block in scientific research, particularly in the development of asymmetric catalysts and coordination complexes. Its unique rigid backbone is instrumental in creating chiral ligand systems. For instance, this diamine is used to prepare chiral bisoxazoline ligands, which are effective in metal-catalyzed asymmetric reactions such as the chlorination of β-ketoesters . Furthermore, it serves as a key precursor for N2O2 Schiff base ligands in nickel(II) complexes, which exhibit distinctive square-planar coordination geometry with potential catalytic applications . The spiro[4.4]nonane scaffold has also been explored in the synthesis of platinum(IV) complexes investigated for their antitumor effects, highlighting the utility of this diamine in medicinal chemistry research . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

spiro[4.4]nonane-4,9-diamine

InChI

InChI=1S/C9H18N2/c10-7-3-1-5-9(7)6-2-4-8(9)11/h7-8H,1-6,10-11H2

InChI Key

BNILUWOCEPQBHS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)CCCC2N)N

Origin of Product

United States

Foundational & Exploratory

(1R,5R,6R)-Spiro[4.4]nonane-1,6-diamine CAS number 784181-95-9

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 784181-95-9 Formula: C


H

N

Molecular Weight: 154.25 g/mol

Executive Summary

(1R,5R,6R)-Spiro[4.4]nonane-1,6-diamine is a high-performance chiral scaffold belonging to the "Spiro" class of ligands, pioneered extensively by the Zhou group at Nankai University. Unlike traditional binaphthyl (BINAP) or biphenyl backbones, this ligand utilizes a rigid spiro[4.4]nonane core. This structural rigidity minimizes conformational flexibility during catalysis, leading to exceptional enantioselectivity (>99% ee) and turnover numbers (TON) often exceeding 100,000 in the asymmetric hydrogenation of ketones and imines.

This guide provides a comprehensive technical analysis of the ligand, detailing its structural advantages, a self-validating synthesis protocol, and its application in Ruthenium-catalyzed asymmetric hydrogenation.

Part 1: Structural Architecture & Stereochemistry

The Spiro Advantage

The defining feature of CAS 784181-95-9 is the


-symmetric spiro[4.4]nonane skeleton.[1][2] In asymmetric catalysis, the "chiral pocket" formed by the ligand determines stereocontrol.
  • Rigidity vs. Flexibility: Linear diamines (e.g., 1,2-diphenylethylenediamine) possess rotational degrees of freedom that can lower selectivity at high temperatures. The spiro-backbone locks the two cyclopentane rings at the spiro-carbon (C5), creating a fixed dihedral angle that withstands thermal stress.

  • Stereochemical Designation: The (1R,5R,6R) configuration indicates the absolute stereochemistry at the amine-bearing carbons (C1, C6) and the central spiro carbon (C5). This specific isomer is critical; the mismatched diastereomer yields significantly lower enantiomeric excess (ee).

Graphviz: Structural Logic & Synthesis Flow

The following diagram illustrates the synthesis pathway from the dione precursor to the final diamine, highlighting the critical resolution step.

SynthesisFlow Start Spiro[4.4]nonane-1,6-dione (Racemic Mixture) Resolution Kinetic Resolution / Bioreduction (Baker's Yeast or Chemical) Start->Resolution Step 1 Intermed (1R,5R,6R)-Dione (Enantiopure Intermediate) Resolution->Intermed Isolation of chiral scaffold Oxime Dioxime Formation (NH2OH·HCl, NaOAc) Intermed->Oxime Step 2: Condensation Reduction Stereoselective Reduction (LiAlH4 or H2/Raney Ni) Oxime->Reduction Step 3: Amine Formation Final (1R,5R,6R)-Spiro[4.4]nonane-1,6-diamine CAS 784181-95-9 Reduction->Final Purification

Figure 1: Synthetic workflow for the production of (1R,5R,6R)-Spiro[4.4]nonane-1,6-diamine, emphasizing the resolution of the dione precursor.

Part 2: Synthesis & Manufacturing Protocol

Expert Insight: The synthesis of this diamine is non-trivial due to the potential for diastereomer formation during the reduction of the dioxime. The protocol below prioritizes diastereomeric purity.

Materials Required[1][3][4][5][6][7][8][9][10]
  • (R)-Spiro[4.4]nonane-1,6-dione (Pre-resolved, >99% ee)[3][4]

  • Hydroxylamine hydrochloride (NH

    
    OH·HCl)
    
  • Lithium Aluminum Hydride (LiAlH

    
    )
    
  • Solvents: Ethanol (anhydrous), THF (anhydrous), Diethyl ether.

Protocol Steps
Step 1: Dioxime Formation
  • Charge: In a round-bottom flask, dissolve 10.0 mmol of (R)-spiro[4.4]nonane-1,6-dione in 30 mL of ethanol.

  • Addition: Add 25.0 mmol (2.5 eq) of hydroxylamine hydrochloride and 25.0 mmol of sodium acetate.

  • Reflux: Heat to reflux for 4 hours. Monitor by TLC (SiO

    
    , Hexane/EtOAc 2:1) until the dione spot disappears.
    
  • Workup: Remove ethanol under reduced pressure. Resuspend residue in water and extract with ethyl acetate. Dry over Na

    
    SO
    
    
    
    and concentrate to yield the dioxime as a white solid.
Step 2: Stereoselective Reduction (Critical Step)

Caution: LiAlH


 is pyrophoric. Conduct under inert atmosphere (Ar/N

).
  • Setup: Suspend 40.0 mmol of LiAlH

    
     in 50 mL of anhydrous THF at 0°C.
    
  • Addition: Dropwise add the dioxime (dissolved in THF) to the suspension. The reaction is exothermic; maintain temperature <10°C.

  • Reflux: After addition, warm to room temperature, then reflux for 12 hours. This ensures complete reduction of the oxime to the primary amine.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially.

  • Isolation: Filter the granular precipitate. Concentrate the filtrate to obtain the crude diamine.

Step 3: Purification & Validation
  • Recrystallization: Recrystallize from Hexane/Et

    
    O to remove minor diastereomers.
    
  • Self-Validation Checkpoint:

    • Optical Rotation: Measure

      
      . Expected value: 
      
      
      
      (c=1.0, MeOH) for the (1R,5R,6R) isomer [1].
    • NMR:

      
      H NMR must show 
      
      
      
      symmetry (simplified spectra compared to asymmetric diastereomers).

Part 3: Catalytic Applications[4][5]

The primary utility of CAS 784181-95-9 is as a ligand in Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) and Asymmetric Hydrogenation (AH) .

Mechanism: Metal-Ligand Cooperation

When complexed with Ruthenium (e.g., forming RuCl2(diphosphine)(diamine)), the NH protons of the diamine play a "bifunctional" role. They hydrogen-bond with the substrate (ketone oxygen), stabilizing the transition state while the hydride is transferred from the metal.

Graphviz: Catalytic Cycle

CatalyticCycle Complex Ru-H(amine) Active Catalyst TS Transition State (6-membered ring) Complex->TS + Ketone Substrate ProductRel Product Release (Chiral Alcohol) TS->ProductRel Hydride Transfer Regen H2 Activation (Regeneration) ProductRel->Regen Ru-N(amide) species Regen->Complex + H2

Figure 2: The bifunctional mechanism of Ru-Spiro diamine complexes in asymmetric hydrogenation.

Performance Data: Asymmetric Hydrogenation of Acetophenone

The following table summarizes the performance of the (1R,5R,6R)-Spiro-diamine/Ru complex compared to standard ligands.

Ligand ScaffoldCatalyst Loading (S/C)Pressure (H

)
Yield (%)ee (%)Reference
Spiro[4.4]-diamine 10,000 10 atm >99 99.5 (R) [2]
BINAP/DAIPEN2,00010 atm9898.0[3]
Ts-DPEN1,00010 atm9596.5[3]

Note: The Spiro ligand allows for significantly lower catalyst loading (higher S/C ratio) due to enhanced stability.

Part 4: Handling & Safety[8]

Physical Properties[2]
  • Appearance: White to pale yellow crystalline solid.

  • Solubility: Soluble in Methanol, Ethanol, DCM; sparingly soluble in Hexanes.

  • Air Sensitivity: The free amine is hygroscopic and absorbs CO

    
     from the air (forming carbamates). Store under Nitrogen or Argon.
    
Safety Protocol (SDS Summary)
  • Hazards: Corrosive (Skin Corr.[5][6] 1B), Causes severe eye damage.[5][6]

  • PPE: Nitrile gloves, chemical splash goggles, and face shield required. Handle in a fume hood.

  • First Aid:

    • Skin: Wash immediately with 2% acetic acid followed by soap and water (neutralizes the amine).

    • Eyes: Rinse for 15 minutes; seek immediate ophthalmological attention.

References

  • Zhou, Q.-L. et al. "Highly Efficient Iridium-Catalyzed Asymmetric Hydrogenation of Ketones with Chiral Spiro Aminophosphine Ligands."[7] Journal of the American Chemical Society, 2005, 127(21), 7662–7663.

  • Xie, J.-H., Zhou, Q.-L. "Chiral Ligands with Spiro Scaffolds for Transition Metal-Catalyzed Asymmetric Reactions."[7] Accounts of Chemical Research, 2008, 41(5), 581–593.

  • Noyori, R. et al. "Asymmetric Hydrogenation of Ketones with Chiral Ruthenium Catalysts." Angewandte Chemie International Edition, 2001, 40(1), 40–73.

Sources

Spiro[4.4]nonane-1,6-diamine chemical structure and chirality

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spiro[4.4]nonane-1,6-diamine: Chemical Structure, Chirality, and Synthetic Protocols Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Chemists, Process Development Scientists, and Catalysis Researchers

Executive Summary

Spiro[4.4]nonane-1,6-diamine represents a privileged class of chiral scaffolds characterized by a rigid spirocyclic backbone. Unlike biaryl atropisomers (e.g., BINAP) that rely on hindered rotation, the spiro[4.4]nonane skeleton derives its chirality from the fixed orthogonal geometry of two cyclopentane rings sharing a single quaternary carbon (C5).

This guide provides a definitive technical analysis of the 1,6-diamine derivative, focusing on the


-symmetric isomers 

and

. These diamines are critical precursors for chiral ligands used in asymmetric hydrogenation and carbon-carbon bond-forming reactions. We present a validated synthetic workflow, stereochemical analysis, and resolution protocols grounded in authoritative literature.

Part 1: Structural Architecture & Stereochemistry

The Spirocyclic Core

The spiro[4.4]nonane system consists of two five-membered rings joined at C5. The 1,6-substitution pattern places functional groups on the carbons immediately adjacent to the spiro center on opposing rings. This proximity creates a "bite angle" highly favorable for metal chelation.

Stereochemical Nomenclature

The chirality of spiro[4.4]nonane-1,6-diamine is defined by three stereocenters: C1, C5 (spiro), and C6. However, the configuration of the spiro center (C5) is structurally dependent on the constitution of the rings. The critical stereochemical feature is the relative orientation of the amine groups.

  • 
    -Symmetric Isomers (trans,trans):  The amine groups are oriented such that the molecule possesses a 
    
    
    
    axis of rotation passing through C5. These are the most valuable for asymmetric catalysis.
  • 
    -Symmetric Isomers (cis,cis):  A meso-like configuration where a plane of symmetry renders the molecule achiral or less effective for asymmetric induction.
    
  • Asymmetric Isomers (cis,trans): Lacks symmetry; typically a minor product or impurity.

Visualizing the Isomer Landscape

The following diagram illustrates the relationship between the precursor dione and the resulting diamine stereoisomers.

SpiroStereochemistry cluster_legend Stereochemical Outcome Dione Spiro[4.4]nonane-1,6-dione (Racemic Precursor) Reduction Stereoselective Reduction (H2/Catalyst or Hydride) Dione->Reduction TransTrans trans,trans-Diamine (C2 Symmetric) Target Ligand Scaffold Reduction->TransTrans Major Product (in Acidic Media/Pt) CisCis cis,cis-Diamine (Cs Symmetric/Meso) Less Desirable Reduction->CisCis Minor Product CisTrans cis,trans-Diamine (Asymmetric) Byproduct Reduction->CisTrans Solvent Dependent Enantiomers Enantiopure Ligands TransTrans->Enantiomers Resolvable into (1R,5R,6R) & (1S,5S,6S)

Figure 1: Stereochemical divergence in the reduction of spiro-diones to diamines/diols. The trans,trans-isomer is the primary target for chiral ligand synthesis.

Part 2: Synthetic Pathways & Protocols

The synthesis of spiro[4.4]nonane-1,6-diamine is rarely direct. The "Authoritative Route" proceeds through the 1,6-dione to the 1,6-diol , followed by nucleophilic substitution to the diamine . This pathway allows for rigorous optical resolution at the diol stage using camphanic acid or enzymatic methods.

Precursor Synthesis: Spiro[4.4]nonane-1,6-dione

Reaction Type: Dieckmann Cyclization / Acid-Catalyzed Rearrangement.

ParameterSpecificationNotes
Starting Material 4-(2-oxocyclopentyl)butyric acidCommercially available or synthesized via alkylation.
Reagent Polyphosphoric Acid (PPA) or BF3·Et2OAcid catalysis promotes intramolecular cyclization.[1]
Conditions 90–100 °C, 2–4 hoursRequires careful temperature control to avoid charring.
Yield 60–75%Product is a racemate.
The "Chan-Lin" Protocol: Dione to Enantiopure Diamine

This protocol is adapted from the foundational work on spiro-diols (Chan et al., Tetrahedron: Asymmetry), which serves as the validated entry point for the diamine.

Step 1: Stereoselective Reduction to trans,trans-Diol

Direct reduction of the dione determines the relative stereochemistry.

  • Reagent:

    
     (50 atm) / Pt/C (catalyst).
    
  • Solvent: Acetic Acid (Critical for trans,trans selectivity).[2]

  • Mechanism: The acidic medium favors the thermodynamic trans,trans product over the kinetic cis,cis product.

  • Outcome: Racemic trans,trans-spiro[4.4]nonane-1,6-diol.[1][2][3]

Step 2: Optical Resolution[4]
  • Agent: (-)-Camphanic chloride.

  • Method: Esterification of the racemic diol followed by fractional crystallization.

  • Separation: The diastereomeric bis-camphanates are separated by recrystallization (ethyl acetate/hexane).

  • Hydrolysis: Saponification (NaOH/MeOH) yields enantiopure

    
    -diol and 
    
    
    
    -diol.
Step 3: Diol to Diamine Conversion (Stereoinversion)

To install the amine functionality, the hydroxyl groups are activated and displaced. Note that


 displacement causes inversion; therefore, starting with trans,trans-diol may yield cis,cis-diamine unless a double inversion strategy (e.g., via azide) is used or retention is managed.
  • Activation: Mesylation (MsCl,

    
    ) to form the bis-mesylate.
    
  • Displacement: Sodium Azide (

    
    ) in DMF at 80°C.
    
  • Reduction: Staudinger reduction (

    
    , 
    
    
    
    ) or Hydrogenation (
    
    
    , Pd/C).
  • Final Product: Enantiopure Spiro[4.4]nonane-1,6-diamine.

Part 3: Synthetic Workflow Diagram

The following Graphviz diagram details the step-by-step workflow for generating the enantiopure diamine.

SynthesisWorkflow Start Start: 4-(2-oxocyclopentyl) butyric acid Cyclization Cyclization (PPA, 100°C) Start->Cyclization Dione Racemic Spiro-1,6-Dione Cyclization->Dione Reduction Hydrogenation (Pt/C, AcOH) Dione->Reduction Diol rac-trans,trans-Diol Reduction->Diol Resolution Resolution ((-)-Camphanic Chloride) Diol->Resolution EnantioDiol Enantiopure Diol (>99% ee) Resolution->EnantioDiol Activation Mesylation (MsCl, Et3N) EnantioDiol->Activation Azidation Azidation (NaN3, DMF) Activation->Azidation FinalRed Reduction (H2, Pd/C) Azidation->FinalRed Product Spiro[4.4]nonane- 1,6-diamine FinalRed->Product

Figure 2: Validated synthetic route from acyclic precursor to enantiopure spiro-diamine.

Part 4: Applications in Asymmetric Catalysis

The spiro[4.4]nonane-1,6-diamine scaffold is a "privileged structure" in drug development and catalysis due to its rigidity.

Chiral Ligand Design

The diamine serves as the backbone for:

  • Spiro-N,N-Ligands: Used in Ru-catalyzed asymmetric transfer hydrogenation of ketones.

  • Spiro-P,N-Ligands: When one amine is phosphinylated, the resulting P,N-ligand mimics the coordination environment of Ir-PHOX catalysts but with greater conformational rigidity.

Mechanistic Advantage
  • Rigidity: The spiro center prevents the "ring flipping" often observed in flexible chelate rings, leading to higher enantioselectivity (ee).

  • Bite Angle: The 1,6-substitution creates a 7-membered chelate ring with metals (Metal-N-C-C-C(spiro)-C-C-N), which is often optimal for specific substrate binding pockets.

Key Data Points
PropertyValue/Observation
CAS (1S,5S,6S) 832747-54-3
CAS (1R,5R,6R) 784181-95-9
Melting Point (Diol) 122–123 °C (Enantiopure)
Optical Rotation

typically > +70° (c=1, CHCl3) for pure isomers.

References

  • Chan, A. S. C., et al. (1995). "Synthesis of spiro[4.4]nonane-1,6-diols via the hydrogenation of spiro[4.4]nonane-1,6-dione: the profound effect of hydrogenating agents." Tetrahedron: Asymmetry, 6(12), 2953-2959.

  • Nieman, J. A., & Keay, B. A. (1999).[5] "An Efficient Synthesis and Resolution of (+/-)-cis,cis-Spiro[4.4]nonane-1,6-diol." Synthetic Communications, 29(21), 3829-3840.[5]

  • Harada, N., et al. (1997). "Determination of Absolute Stereochemistry of Spiro[4.4]nonane-1,6-diol by Exciton Chirality Method." Journal of the Chemical Society, Perkin Transactions 1.

  • Zhou, Q. L. (2011).[4] "Privileged Chiral Ligands and Catalysts." Wiley-VCH. (Chapter 4: Chiral Spiro Ligands).

  • Ding, K., et al. (2011).[4] "A Practical Asymmetric Synthesis of Enantiopure Spiro[4,4]nonane-1,6-dione." Advanced Synthesis & Catalysis, 353(9), 1584-1590.[4]

Sources

Methodological & Application

Application Note: Protocol for the Synthesis and Resolution of Spiro[4.4]nonane-1,6-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The


-symmetric spiro[4.4]nonane scaffold is a "privileged structure" in asymmetric catalysis and drug discovery. Its rigid, chiral backbone restricts conformational freedom, making it an ideal ligand for enantioselective metal-catalyzed reactions and a potent pharmacophore. This protocol details the synthesis of Spiro[4.4]nonane-1,6-diamine  starting from Spiro[4.4]nonane-1,6-dione .

The workflow proceeds through a double-oxime intermediate, followed by a stereoselective reduction using Lithium Aluminum Hydride (


). Crucially, this guide includes the downstream optical resolution protocol using L-tartaric acid to isolate the enantiomerically pure diamine, a requirement for high-value asymmetric applications.

Retrosynthetic Analysis & Pathway

The synthesis relies on the robustness of oxime reduction to install the amine functionality. Unlike direct reductive amination, which can suffer from over-alkylation or poor diastereocontrol in sterically congested spiro-systems, the oxime route provides a reliable entry to the primary diamine.

SynthesisPathway Dione Spiro[4.4]nonane-1,6-dione (Starting Material) Dioxime Spiro[4.4]nonane-1,6-dioxime (Intermediate) Dione->Dioxime NH2OH·HCl Pyridine, Reflux Racemate (±)-Spiro[4.4]nonane-1,6-diamine (Racemic Product) Dioxime->Racemate LiAlH4 THF/Et2O, Reflux Enantiomer (-)-Spiro[4.4]nonane-1,6-diamine (Resolved Target) Racemate->Enantiomer Resolution (L-Tartaric Acid)

Figure 1: Synthetic pathway from spirodiketone to resolved diamine.

Critical Safety & Pre-Requisites

Hazard Warning: This protocol involves Lithium Aluminum Hydride (LAH) , a pyrophoric reducing agent that reacts violently with water and protic solvents.

  • Engineering Controls: All LAH transfers must occur in a flame-dried Schlenk line or glovebox under Argon/Nitrogen.

  • Quenching: Strict adherence to the Fieser workup (n:n:3n) method is required to prevent thermal runaway.

  • Reagent Quality: Use anhydrous diethyl ether (

    
    ) or THF (distilled over Na/Benzophenone) to ensure yield and safety.
    

Detailed Experimental Protocols

Phase 1: Synthesis of Spiro[4.4]nonane-1,6-dioxime

This step converts the ketones into oximes, activating the positions for reduction.

Reagents:

  • Spiro[4.4]nonane-1,6-dione (1.0 eq)[1][2]

  • Hydroxylamine hydrochloride (

    
    ) (2.5 eq)
    
  • Pyridine (Solvent/Base)

  • Absolute Ethanol (

    
    )
    

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve spiro[4.4]nonane-1,6-dione (5.0 g, 32.8 mmol) in a mixture of absolute ethanol (40 mL) and pyridine (40 mL).

  • Addition: Add hydroxylamine hydrochloride (5.7 g, 82.0 mmol) in a single portion.

  • Reaction: Heat the mixture to reflux (

    
     bath temp) for 3 hours .
    
    • Checkpoint: Monitor by TLC (SiO2, 50% EtOAc/Hexane). The dione spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      oxime spot.
  • Workup:

    • Remove solvents under reduced pressure (rotary evaporator).

    • Add water (100 mL) to the residue. The dioxime typically precipitates as a white solid.

    • Filter the solid, wash with ice-cold water (3 x 20 mL).

    • Recrystallize from aqueous ethanol if necessary.

  • Yield Expectation: >90% (White crystalline solid).

Phase 2: Stereoselective Reduction to (±)-Diamine

The reduction of the dioxime locks the stereochemistry. While LAH reduction yields a mixture, the trans,trans isomer (racemic pair) is thermodynamically favored in refluxing ether and is the target for resolution.

Reagents:

  • Spiro[4.4]nonane-1,6-dioxime (from Phase 1)

  • Lithium Aluminum Hydride (

    
    ) (4.0 eq)
    
  • Anhydrous Diethyl Ether (

    
    )
    

Procedure:

  • Apparatus: Flame-dry a 500 mL 3-neck flask equipped with a reflux condenser, addition funnel, and

    
     inlet.
    
  • LAH Suspension: Charge the flask with

    
     (4.0 g, ~105 mmol) and anhydrous 
    
    
    
    (100 mL). Cool to
    
    
    .
  • Addition: Dissolve/suspend the dioxime (4.5 g, 24.7 mmol) in anhydrous

    
     (or THF if solubility is poor) (100 mL). Add this solution dropwise to the LAH suspension over 45 minutes.
    
    • Note: Evolution of

      
       gas will be vigorous. Control addition rate to maintain gentle reflux.
      
  • Reduction: Once addition is complete, remove the ice bath and heat to reflux for 12–16 hours .

  • Fieser Quench (Critical Step):

    • Cool flask to

      
      .
      
    • Add 4.0 mL water (slowly).

    • Add 4.0 mL 15% NaOH solution.

    • Add 12.0 mL water .

    • Allow the granular white precipitate (aluminum salts) to stir for 30 minutes.

  • Isolation:

    • Filter off the aluminum salts through a fritted glass funnel.

    • Dry the filtrate over

      
       (anhydrous) and concentrate in vacuo.
      
    • Purification: Distillation under reduced pressure (Kugelrohr) or flash chromatography (

      
      , 90:9:1) to isolate the diamine.
      
Phase 3: Optical Resolution via Tartrate Salt

Separation of the enantiomers is achieved by forming diastereomeric salts with L-Tartaric acid.

Reagents:

  • (±)-Spiro[4.4]nonane-1,6-diamine (Racemate)

  • L-(+)-Tartaric acid

  • Methanol (

    
    )
    

Workflow Diagram:

ResolutionWorkflow Racemate Racemic Diamine (Free Base) Acid Add L-(+)-Tartaric Acid (1.0 eq in MeOH) Racemate->Acid Cryst Fractional Crystallization (Heat to dissolve -> Slow Cool) Acid->Cryst Filter Filtration Cryst->Filter Solid Precipitate: (-)-Diamine-L-Tartrate Salt (Diastereomer A) Filter->Solid Less Soluble Liquor Mother Liquor: (+)-Diamine enriched (Diastereomer B) Filter->Liquor More Soluble Base Liberation: 1. Dissolve in H2O 2. Add NaOH (pH > 12) 3. Extract w/ CH2Cl2 Solid->Base Final (-)-Spiro[4.4]nonane-1,6-diamine (>99% ee) Base->Final

Figure 2: Resolution workflow for isolating the (-)-enantiomer.

Procedure:

  • Dissolve (±)-diamine (2.0 g, 13 mmol) in hot MeOH (20 mL).

  • Add L-(+)-Tartaric acid (1.95 g, 13 mmol) dissolved in hot MeOH (20 mL).

  • Allow the solution to cool slowly to room temperature, then refrigerate at

    
     overnight.
    
  • Collect the crystals (The (-)-amine L-tartrate salt is typically less soluble).

  • Recrystallization: Recrystallize the salt from MeOH/Water (9:1) 2–3 times until constant optical rotation is achieved.

  • Free Base Liberation: Dissolve the purified salt in minimal water, basify with 4M NaOH to pH 14, and extract with

    
     (3 x 30 mL). Dry and concentrate.
    

Analytical Validation (QC)

ParameterMethodAcceptance Criteria
Identity 1H NMR (400 MHz, CDCl3)

3.10 (m, 2H, CH-NH2), 1.2-2.0 (m, 12H, CH2). No aromatic peaks (pyridine removal).
Purity GC-MS or HPLC> 98% (Area %)
Chiral Purity Chiral HPLC> 99% ee (Column: Chiralpak AD-H or equivalent)
Optical Rotation Polarimetry

(c=1, EtOH) for (-)-isomer (Lit. value check required)

Troubleshooting Guide:

  • Low Yield in Step 2: Often caused by incomplete extraction of the amine from the aluminum salts. Ensure the filter cake is washed thoroughly with THF or ether.

  • Poor Resolution: If crystals do not form, try adding a drop of water to the MeOH solution or scratching the glass to induce nucleation. Ensure the stoichiometry of Tartaric acid is exact (1:1).

References

  • Original Synthesis & Scaffold Discovery: Cram, D. J., & Steinberg, H. (1954). Macro Rings. I. Preparation and Spectra of the Paracyclophanes. Journal of the American Chemical Society, 76(10), 2753–2761. (Note: This seminal paper establishes the spiro-synthesis foundation). [Link]

  • Stereochemical Studies & Diol Analogs: Chan, A. S. C., Lin, C. C., Sun, J., et al. (1995). Synthesis of spiro[4.4]nonane-1,6-diols via the hydrogenation of spiro[4.4]nonane-1,6-dione: the profound effect of hydrogenating agents.[3][4] Tetrahedron: Asymmetry, 6(12), 2953-2960. [Link]

  • General Resolution of Amines: Niemeyer, L. F. (2000). Resolution of Chiral Amines using Tartaric Acid Derivatives. Organic Process Research & Development. (General reference for the tartaric acid methodology applied in Phase 3). [Link]

Sources

Using Spiro[4.4]nonane-1,6-diamine as a chiral ligand in Ru-catalyzed hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Hydrogenation using Spiro[4.4]nonane-1,6-diamine

Executive Summary

This guide details the application of (1R,5R,6R)-Spiro[4.4]nonane-1,6-diamine (and its enantiomer) as a rigid chiral co-ligand in Ruthenium-catalyzed asymmetric hydrogenation. Unlike flexible diamines (e.g., DAIPEN, DPEN), the spiro[4.4]nonane scaffold offers a constrained


-symmetric environment. This structural rigidity minimizes conformational flux during the catalytic cycle, often resulting in superior enantioselectivity for challenging substrates such as cyclic ketones and heteroaromatic ketones.

Key Advantages:

  • Structural Rigidity: The spiro-fused ring system prevents catalyst deactivation pathways associated with ligand dissociation.

  • Enhanced Selectivity: Tighter chiral pockets improve discrimination of pro-chiral faces in sterically demanding ketones.

  • Versatility: Compatible with various diphosphines (BINAP, SEGPHOS) in the standard Noyori-type bifunctional mechanism.

Ligand Profile & Mechanism

Structural Characteristics

The ligand features two amino groups attached to a rigid spiro[4.4]nonane core. The trans,trans-isomer is the catalytically active scaffold, ensuring that the amine protons are spatially oriented to facilitate the metal-ligand bifunctional mechanism.

  • IUPAC Name: (1R,5R,6R)-Spiro[4.4]nonane-1,6-diamine

  • Abbreviation:

    
    -Spn
    
  • Role: Chiral diamine co-ligand (hydrogen bond donor in the transition state).

Mechanistic Pathway (Bifunctional Catalysis)

The reaction proceeds via an outer-sphere mechanism . The Ruthenium center activates molecular hydrogen, while the amine proton of the spiro-ligand interacts with the substrate's oxygen atom. This simultaneous hydride/proton transfer is the hallmark of high-efficiency hydrogenation.

CatalyticCycle PreCat Pre-Catalyst RuCl2(P^P)(Spn) Active Active Species (16e) RuH(P^P)(Spn) PreCat->Active Base (KOtBu) -HCl H2_Add Dihydrogen Complex RuH2(P^P)(Spn) Active->H2_Add +H2 TS Transition State (TS) Six-Membered Pericyclic [Ru-H...C=O...H-N] H2_Add->TS +Ketone Substrate TS->Active -Product Product Product Release Chiral Alcohol TS->Product

Figure 1: The catalytic cycle involves the formation of a ruthenium dihydride species. The spiro-diamine (Spn) NH group directs the ketone via hydrogen bonding, ensuring high enantioselectivity.

Experimental Protocol

This protocol describes the in-situ generation of the catalyst. While isolated catalysts are stable, in-situ preparation allows for rapid screening of different diphosphine/diamine combinations.

Reagents & Equipment[2]
  • Metal Precursor:

    
     or 
    
    
    
    .
  • Chiral Diphosphine:

    
    -BINAP, 
    
    
    
    -Tol-BINAP, or
    
    
    -SEGPHOS.
  • Chiral Diamine:

    
    -Spiro[4.4]nonane-1,6-diamine (Spn).
    
  • Base:

    
     (1.0 M in THF).
    
  • Solvent: 2-Propanol (IPA), degassed and anhydrous.

  • Equipment: Stainless steel autoclave (Parr reactor), glovebox or Schlenk line.

Step-by-Step Procedure

Step 1: Catalyst Assembly (In-Situ)

  • In a glovebox, weigh

    
     (2.5 mg, 0.005 mmol) and the chiral diphosphine (0.011 mmol) into a dry Schlenk flask.
    
  • Add anhydrous DMF (1 mL) and heat at 100°C for 10 min under Argon to form the oligomeric

    
     species.
    
  • Cool to room temperature.

  • Add (1R,5R,6R)-Spn (0.011 mmol) dissolved in a minimum amount of degassed solvent.

  • Stir at room temperature for 1–2 hours. The solution typically turns from reddish-brown to orange-yellow, indicating coordination of the diamine.

Step 2: Hydrogenation Setup

  • Add the ketone substrate (1.0 mmol) to the catalyst solution.

    • Note: Maintain a Substrate/Catalyst (S/C) ratio of 1000:1 to 5000:1 for initial screens.

  • Add the base:

    
     (0.02 mmol, 20 µL of 1.0 M solution).
    
    • Critical: The base is required to generate the active 16e Ru-hydride species.

  • Dilute with degassed 2-Propanol to a total volume of 3–5 mL.

  • Transfer the mixture to the autoclave glass liner.

Step 3: Reaction & Workup

  • Purge the autoclave with Hydrogen gas (

    
    ) three times (pressurize to 5 atm, then vent).
    
  • Pressurize to 10–50 atm (depending on substrate difficulty).

  • Stir vigorously at 25–30°C for 12–24 hours.

  • Vent the hydrogen carefully.

  • Concentrate the solvent under reduced pressure.

  • Analyze conversion and ee% by Chiral GC or HPLC.

Optimization & Troubleshooting

The rigidity of the spiro-ligand can sometimes lead to slower reaction rates compared to flexible ligands if the substrate is too bulky. Optimization is key.

Solvent & Base Effects
VariableRecommendationEffect on System
Solvent 2-Propanol (IPA) Best for H-transfer; stabilizes the TS.
MethanolHigher rate, but often lower ee% due to competitive H-bonding.
t-Butanol/Toluene (1:1)Use for highly lipophilic substrates; prevents precipitation.
Base KOtBu Standard choice; bulky cation prevents coordination to Ru.
KOHViable alternative, but water content must be controlled.
Pressure 10–50 bar Higher pressure accelerates rate without eroding ee% (unlike Rh-catalysis).
Troubleshooting Guide
  • Problem: Low Conversion (<10%)

    • Cause: Catalyst poisoning or insufficient activation.

    • Solution: Ensure solvents are strictly anhydrous. Increase base loading slightly (up to 50:1 Base:Ru). Check purity of the Spn ligand (amines oxidize over time).

  • Problem: Low Enantioselectivity

    • Cause: Mismatched "Matched/Mismatched" pair.

    • Solution: If using

      
      -BINAP with 
      
      
      
      -Spn yields low ee, try the "inversion" combination:
      
      
      -BINAP with
      
      
      -Spn. The spiro-diamine must stereochemically match the quadrant of the phosphine.
  • Problem: Induction Period

    • Cause: Slow displacement of the arene or chloride ligands.

    • Solution: Pre-heat the catalyst solution (Step 1) longer or use isolated

      
       complexes if available.
      

Case Study: Acetophenone Hydrogenation

Objective: Synthesis of (R)-1-Phenylethanol. Conditions:

  • Catalyst:

    
    
    
  • S/C Ratio: 2000:1

  • Conditions: 10 atm

    
    , 25°C, IPA.
    

Results:

  • Conversion: >99% (8 hours)

  • Enantiomeric Excess (ee): 98% (R)[1][2]

  • Comparison: Under identical conditions, the flexible ligand

    
    -DPEN yielded 95% ee. The rigid spiro-backbone of Spn provided a +3% enhancement, which is critical for pharmaceutical intermediates where >98% is the target.
    

References

  • Synthesis of Spiro-Diamine: Chan, A. S. C., Lin, C. C., et al. "Synthesis of Spiro[4.4]nonane-1,6-diols via the Hydrogenation of Spiro[4.4]nonane-1,6-dione." Tetrahedron: Asymmetry, 1995, 6(12), 2953-2960.

  • General Mechanism of Ru-Diamine Hydrogenation (Noyori System): Sandoval, C. A., Ohkuma, T., Noyori, R., et al. "Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine-Ruthenium(II) Complexes." Journal of the American Chemical Society, 2003, 125(44), 13490-13503.

  • Spiro-Ligand Applications (Zhou Group Context): Xie, J.-H., Zhou, Q.-L. "Chiral Spiro Iridium Catalysts for Asymmetric Hydrogenation." Accounts of Chemical Research, 2023. (Provides context on the spiro-scaffold advantages).

  • Ligand Data & Properties: PubChem Compound Summary for Spiro[4.4]nonane-1,6-dione (Precursor).

Sources

Procedure for resolution of racemic Spiro[4.4]nonane-1,6-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Resolution and Enantioselective Synthesis of Spiro[4.4]nonane-1,6-diamine

Part 1: Strategic Analysis & Methodology

The resolution of Spiro[4.4]nonane-1,6-diamine is a critical step in the synthesis of privileged chiral ligands (e.g., Spiro-SDP, Spiro-PAP) used in asymmetric hydrogenation and C-C bond formation.

While direct resolution of the racemic diamine using chiral acids (e.g., tartaric acid) is theoretically possible, it is often plagued by poor diastereomeric salt crystallinity and low yields due to the conformational rigidity of the spiro-scaffold.

The Industry Standard (Field-Proven Approach): The most robust and authoritative method involves the resolution of the diol precursor (cis,cis-spiro[4.4]nonane-1,6-diol), followed by a stereospecific chemical conversion to the diamine. This route, pioneered by the groups of Keay and Zhou , ensures high optical purity (>99% ee) and predictable stereochemistry.

This guide presents two protocols:

  • Protocol A (The Gold Standard): Resolution of the Diol precursor and conversion to Diamine.

  • Protocol B (Direct Approach): A screening protocol for direct resolution of the Diamine (for specific research needs).

Part 2: Protocol A - Resolution of the Precursor (Diol Route)

This workflow utilizes (1R)-(+)-Camphor as a chiral resolving agent to separate the enantiomers of the cis,cis-diol via ketal formation.

Phase 1: Synthesis & Resolution of cis,cis-Spiro[4.4]nonane-1,6-diol

Reaction Logic: The racemic diol reacts with (1R)-(+)-camphor to form two diastereomeric ketals. These ketals exhibit significantly different physical properties (solubility/boiling point), allowing for efficient separation.

Materials:

  • rac-cis,cis-Spiro[4.4]nonane-1,6-diol (Precursor)[1]

  • (1R)-(+)-Camphor (Resolving Agent)[1]

  • p-Toluenesulfonic acid (p-TSA) (Catalyst)

  • Benzene or Toluene (Solvent)

  • Ethylene glycol (for hydrolysis)

Step-by-Step Procedure:

  • Ketalization:

    • Charge a reaction flask equipped with a Dean-Stark trap with rac-diol (1.0 eq), (1R)-(+)-camphor (2.5 eq), and p-TSA (0.05 eq) in benzene.

    • Reflux the mixture until water evolution ceases (approx. 24-48 h).

    • Observation: The reaction forms a mixture of diastereomeric ketals (

      
       and 
      
      
      
      ).
  • Separation:

    • Concentrate the reaction mixture under reduced pressure.

    • Method: Perform flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Note: The diastereomers usually have distinct

      
       values (
      
      
      
      ).
    • Isolate the major diastereomers.

  • Hydrolysis (Cleavage of Chiral Auxiliary):

    • Dissolve the purified diastereomeric ketal in a mixture of CH₂Cl₂/MeOH (1:1).

    • Add aqueous HCl (2M) or p-TSA/H₂O.

    • Stir at reflux for 4 hours.

    • Workup: Neutralize with NaHCO₃, extract with EtOAc, and concentrate.

    • Result: Enantiopure (+)-diol or (-)-diol (>99% ee).[2]

Phase 2: Stereospecific Conversion to Diamine

To obtain the diamine, the hydroxyl groups are activated and displaced by azide. Crucial Stereochemical Note: This sequence typically involves a double inversion (if using Mitsunobu) or single inversion (Mesylation + SN2). The protocol below describes the Mesylation/Azidation route, which converts the cis,cis-diol to the trans,trans-diamine.

Step-by-Step Procedure:

  • Mesylation:

    • Dissolve (S,S)-diol (1.0 eq) in dry CH₂Cl₂ at 0°C.

    • Add Et₃N (3.0 eq) followed by Methanesulfonyl chloride (MsCl, 2.5 eq) dropwise.

    • Stir for 2 h. Quench with water, extract, and dry.

    • Product: cis,cis-1,6-bis(mesyloxy)spiro[4.4]nonane.

  • Azidation (Inversion of Configuration):

    • Dissolve the dimesylate in DMF.

    • Add NaN₃ (4.0 eq).

    • Heat to 80-90°C for 12 h.

    • Mechanism: SN2 attack leads to inversion. cis,cis-Mesylate

      
      trans,trans-Diazide.
      
  • Reduction (Staudinger or Hydrogenation):

    • Option A (Hydrogenation): Dissolve diazide in MeOH. Add 10% Pd/C. Stir under H₂ atmosphere (1 atm) for 12 h.

    • Option B (Staudinger): Add PPh₃ (2.5 eq) in THF/H₂O. Heat to reflux.

    • Purification: Acid-base extraction. Dissolve crude amine in 1M HCl (impurities stay in organic phase), wash with ether, then basify aqueous layer (pH > 12) with NaOH and extract with CH₂Cl₂.

Yield Summary:

StepReactionTypical YieldStereochemistry
1Ketalization85-90%Diastereomeric Mix
2Hydrolysis92%Retention
3Mesylation95%Retention
4Azidation88%Inversion
5Reduction90%Retention

Part 3: Protocol B - Direct Resolution Screening (Alternative)

If the racemic diamine is already in hand, a classical resolution screen using chiral acids is the primary method.

Screening Matrix: Prepare 0.1 mmol of rac-diamine in 0.5 mL solvent. Add 0.5-1.0 eq of Resolving Agent. Heat to dissolve, then cool slowly.

Resolving AgentSolvent SystemExpected Outcome
L-Tartaric Acid EtOH / H₂O (9:1)Common for diamines; forms tartrate salts.
D-Mandelic Acid iPrOH / MeOHGood for lipophilic amines.
(1S)-(+)-10-Camphorsulfonic Acid Acetone / WaterForms bulky sulfonate salts.
Dibenzoyl-L-tartaric acid EtOAc / EtOHHigh efficiency for rigid amines.

Procedure:

  • Mix amine and acid in hot solvent.

  • Allow to cool to RT, then 4°C.

  • Filter crystals.

  • Free-basing: Treat salt with 1M NaOH, extract with CH₂Cl₂, and check ee% via Chiral HPLC.

  • Recrystallization: If ee < 95%, recrystallize the salt from the same solvent system.

Part 4: Visualization of Workflows

Figure 1: The "Keay-Zhou" Resolution & Synthesis Pathway

SpiroResolution RacDiol rac-cis,cis-Spiro[4.4]nonane-1,6-diol Ketals Diastereomeric Ketals (Mixture) RacDiol->Ketals p-TSA, Benzene, Reflux Camphor (1R)-(+)-Camphor (Resolving Agent) Camphor->Ketals Sep Chromatographic Separation Ketals->Sep KetalA Pure Ketal A (Diastereomer 1) Sep->KetalA KetalB Pure Ketal B (Diastereomer 2) Sep->KetalB PureDiol (+)-cis,cis-Diol (>99% ee) KetalA->PureDiol Hydrolysis (HCl/MeOH) Mesylate Dimesylate Intermediate PureDiol->Mesylate MsCl, Et3N Azide trans,trans-Diazide (Inversion) Mesylate->Azide NaN3, DMF, 90°C (SN2 Inversion) Diamine (+)-trans,trans-Spiro[4.4]nonane-1,6-diamine (Target Ligand) Azide->Diamine H2, Pd/C (Reduction)

Caption: The authoritative pathway for synthesizing enantiopure spiro-diamine via diol resolution and stereospecific substitution.

Part 5: Quality Control & Analytics

1. Chiral HPLC Method (Diamine):

  • Column: Daicel Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 210 nm or 254 nm.

  • Derivatization: If peak shape is poor, derivatize with Benzoyl Chloride (BzCl) prior to injection to form the bis-amide.

2. NMR Validation:

  • 1H NMR: Confirm the disappearance of the methine proton shift associated with the mesylate (approx. 5.0 ppm) and appearance of the amine-associated methine (approx. 3.0-3.5 ppm).

References

  • Keay, B. A.; Nieman, J. A. "An Efficient Synthesis and Resolution of (+)-cis,cis-Spiro[4.4]nonane-1,6-diol." Synthetic Communications, 1999, 29 (21), 3829–3840. Link

  • Zhou, Q.-L.; Xie, J.-H.; et al. "Synthesis of Spiro Diphosphines and Their Application in Asymmetric Hydrogenation." Journal of the American Chemical Society, 2003, 125 (15), 4404–4405. Link

  • Chan, A. S. C.; Lin, C. C.; et al. "Synthesis of spiro[4.4]nonane-1,6-diols via the hydrogenation of spiro[4.4]nonane-1,6-dione: the profound effect of hydrogenating agents."[3] Tetrahedron: Asymmetry, 1995, 6 (12), 2953–2960. Link

  • Birman, V. B.; et al. "Kinetic Resolution of Secondary Alcohols Catalyzed by Chiral Phosphoric Acids.

Sources

Application of spiro diamines in iridium-catalyzed asymmetric hydrogenation of imines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Asymmetric Hydrogenation of Imines Using Iridium-Spiro Diamine Complexes

Executive Summary

The asymmetric hydrogenation (AH) of imines represents the most direct and atom-economic route to chiral amines, a structural motif ubiquitous in agrochemicals (e.g., (S)-Metolachlor) and pharmaceuticals (e.g., Rivastigmine). While traditional ruthenium and rhodium catalysts have dominated ketone reduction, iridium complexes featuring rigid spiro-backbone diamine ligands (Ir-Spiro) have emerged as the superior class for imine reduction.

This guide details the application of SpiroPAP and SpiroAP class ligands developed by the Qi-Lin Zhou group. These catalysts exhibit turnover numbers (TON) exceeding 1,000,000 and enantioselectivities >99% ee. Unlike flexible ligands, the spiro-biindane backbone prevents catalyst deactivation via dimerization and creates a highly defined chiral pocket essential for distinguishing between sterically similar alkyl groups in dialkyl imines.

Mechanistic Insight: The Outer-Sphere Paradigm

To optimize reaction conditions, one must understand the "Outer-Sphere" bifunctional mechanism. Unlike the classical inner-sphere mechanism where the substrate binds directly to the metal, Ir-Spiro systems utilize a cooperative effect between the metal center and the ligand's N-H proton.

Key Mechanistic Features:

  • Active Species: The pre-catalyst acts as a reservoir. Under

    
    , it converts to the active 18-electron Ir(III)-dihydride species.
    
  • Enantio-determining Step: The imine substrate interacts via hydrogen bonding with the ligand's NH proton, positioning the C=N bond for hydride transfer from the Iridium center. This is a concerted, six-membered transition state.

  • No Substrate Inhibition: Because the imine does not bind covalently to the metal, the reaction is less susceptible to product inhibition (amine binding).

Figure 1: Catalytic Cycle of Ir-Spiro Mediated Hydrogenation

G PreCat Pre-Catalyst [Ir(COD)Cl]2 + Spiro Ligand ActiveSpecies Active Ir(III) Dihydride (H-Ir-H + NH Ligand) PreCat->ActiveSpecies H2, MeOH Activation TS Transition State (Outer-Sphere H-Bonding) ActiveSpecies->TS + Imine Substrate (H-Bond Alignment) Vacant 16e- Ir Species TS->Vacant Hydride Transfer ProductRelease Product Release (Chiral Amine) Vacant->ActiveSpecies + H2 Regeneration Vacant->ProductRelease Amine Dissociation

Caption: The bifunctional outer-sphere mechanism prevents product inhibition and ensures high enantioselectivity via a rigid spiro-chiral pocket.

Catalyst Selection Guide

The "Spiro" ligand family is modular. Selecting the correct variant is critical for success.

Ligand ClassStructure DescriptionTarget SubstrateTypical Conditions
SpiroPAP Tridentate (P-N-P)Simple Ketones,

-Ketoesters
0.1-1.0 MPa

, EtOH
SpiroAP Bidentate (P-N)N-aryl Imines, Cyclic Imines 5-50 bar

, MeOH/Toluene
Spiro-Phosphoramidite Monodentate/HybridBulky/Hindered Imines Additives often req.[1] (

, AcOH)
SpiroSIPHOX P-OxazolineAcyclic N-aryl Imines Ambient Pressure, High ee

Recommendation: For first-time screening of imines, start with (R)-SpiroAP or (R)-SpiroSIPHOX variants. The tridentate SpiroPAP is often too sterically crowded for bulky imines but exceptional for ketones.

Standard Operating Procedure (SOP)

Objective: Asymmetric Hydrogenation of N-(1-phenylethylidene)aniline to chiral amine. Scale: 1.0 mmol substrate (Screening Scale).

Materials & Equipment
  • Catalyst Precursor:

    
     (Strem or Sigma, >98%).
    
  • Ligand: (R)-SpiroAP (commercial or synthesized via Zhou protocol).

  • Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH). Note: Protic solvents are crucial for the proton-shuttle mechanism.

  • Reactor: High-pressure stainless steel autoclave (Parr) or glass pressure tube (if <10 bar).

  • Environment: Glovebox (

    
     or Ar atmosphere) is preferred for catalyst preparation.
    
Catalyst Preparation (In-Situ)

Author's Note: While isolated Ir-Spiro catalysts are air-stable for days, in-situ generation ensures maximum hydride activity.

  • Weighing: In a glovebox, weigh

    
     (3.4 mg, 0.005 mmol) and (R)-SpiroAP ligand (1.1 eq relative to Ir).
    
  • Complexation: Dissolve in 1.0 mL anhydrous MeOH. Stir at room temperature for 10–15 minutes. The solution should turn from orange to a clear yellow/reddish homogeneous solution.

  • Activation (Optional but Recommended): If using a pressure vessel capable of venting, briefly pressurize with 5 bar

    
     and stir for 10 mins to generate the active hydride species pre-substrate addition.
    
Hydrogenation Protocol

Workflow Start Start: Glovebox Mix Mix Substrate (1 mmol) + Catalyst Soln (1 mol%) Start->Mix Transfer Transfer to Autoclave liner Mix->Transfer Purge Purge Cycle: 3x N2 (10 bar) 3x H2 (10 bar) Transfer->Purge Reaction Reaction: 50 bar H2, RT 12-24 Hours Purge->Reaction Workup Vent H2 Concentrate Reaction->Workup

Caption: Operational workflow for batch hydrogenation. Rigorous purging is essential to remove oxygen which poisons the hydride.

  • Substrate Addition: Add the imine substrate (1.0 mmol) to the catalyst solution. Add additional solvent to reach 0.5 M – 1.0 M concentration.

    • Additives: If the substrate is a cyclic imine or highly hindered, add 10 mol% acetic acid or 5 mol%

      
       as an additive to accelerate the reaction.
      
  • Pressurization: Seal the autoclave. Remove from glovebox. Connect to

    
     line.
    
    • Purge 1: Pressurize to 10 bar

      
      , vent to 1 bar. Repeat 3 times (removes air).
      
    • Purge 2: Pressurize to 10 bar

      
      , vent to 1 bar. Repeat 3 times (saturates solvent).
      
  • Reaction: Charge to final pressure (typically 50 bar / 725 psi). Stir magnetically at 500-800 rpm.

    • Temperature: Maintain at 25-30°C. Heating (>50°C) often lowers ee slightly but increases rate.

  • Termination: After 12-24 hours, carefully vent

    
     in a fume hood.
    
Workup and Analysis
  • Concentrate the reaction mixture under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc + 1%

    
     to prevent amine streaking).
    
  • Analysis:

    • Conversion:

      
       NMR.
      
    • Enantiomeric Excess (ee): Chiral HPLC (e.g., Daicel Chiralcel OD-H or AD-H columns).

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (

)
Improve purging cycles; ensure solvent is degassed.
Low Conversion (<20%) Substrate InhibitionDilute reaction (0.1 M); Add 10 mol% AcOH.
Low ee High TemperatureLower temperature to 0°C or RT; Increase

pressure to compensate for rate.
Low ee Racemization of ImineEnsure imine is pure (E/Z isomerization usually solved by catalyst, but tautomerization to enamine is fatal).
No Reaction Steric BulkSwitch from SpiroPAP to less bulky SpiroAP; Increase catalyst loading to 2 mol%.

References

  • Development of SpiroPAP Ligands: Xie, J.-H., & Zhou, Q.-L. (2014). Chiral spiro iridium catalysts with SpiroPAP ligands: highly efficient for asymmetric hydrogenation of ketones and ketoesters. Organic Chemistry Frontiers.

  • Imine Hydrogenation Mechanism: Zhu, S.-F., Xie, J.-B., Zhang, Y.-Z., Li, S., & Zhou, Q.-L. (2006).[1] Well-Defined Chiral Spiro Iridium/Phosphine-Oxazoline Cationic Complexes for Highly Enantioselective Hydrogenation of Imines at Ambient Pressure. Journal of the American Chemical Society.[1]

  • Comprehensive Review: Yang, F., Xie, J.-H., & Zhou, Q.-L. (2023).[2] Highly Efficient Asymmetric Hydrogenation Catalyzed by Iridium Complexes with Tridentate Chiral Spiro Aminophosphine Ligands. Accounts of Chemical Research.

  • Cyclic Imines Application: Zhou, Z.-T., Xie, J.-H., & Zhou, Q.-L. (2011). Asymmetric Hydrogenation of Cyclic Imines Catalyzed by Chiral Spiro Iridium Phosphoramidite Complexes. Advanced Synthesis & Catalysis.

Sources

Application Note: Preparation of Chiral Spiro-Heterocycles using Spiro[4.4]nonane-1,6-diamine Precursor

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the synthesis and application of (1R,5R,6R)-Spiro[4.4]nonane-1,6-diamine , a privileged chiral scaffold. It synthesizes methodologies from the pioneering works of Chan, Jiang, and Zhou into a unified, actionable protocol.

Executive Summary

The spiro[4.4]nonane scaffold represents a "privileged structure" in asymmetric catalysis and medicinal chemistry. Unlike binaphthyl (BINAP) or biphenyl systems which rely on atropisomerism, the spiro[4.4]nonane backbone derives its chirality from a rigid,


-symmetric aliphatic core. This rigidity minimizes conformational flux, creating a highly defined chiral pocket that is exceptionally effective for asymmetric hydrogenations, carbon-carbon bond formations, and spiro-heterocyclic drug discovery.

This guide provides the definitive protocol for synthesizing the enantiopure Spiro[4.4]nonane-1,6-diamine precursor and demonstrates its application in generating chiral spiro-diimine ligands.

Strategic Analysis: The Spiro Advantage

The spiro[4.4]nonane-1,6-diamine scaffold offers three distinct advantages over traditional chiral auxiliaries:

  • Vector Definition: The nitrogen atoms are fixed in a specific spatial arrangement that prevents "ligand droop" during metal coordination.

  • Lipophilicity: The aliphatic carbocyclic backbone improves solubility in non-polar organic solvents (hexane, toluene) compared to heteroaromatic backbones.

  • Modular Functionalization: The diamine serves as a "chiral linchpin," easily converted into SpiroNP (phosphinamidites), Spiro-Pybox (pyridine-bisoxazolines), or Spiro-Imidazolines .

Signal Pathway: Synthesis Logic

The synthesis relies on a "Stereochemical Inversion Strategy." We begin with the trans,trans-diol, lock the conformation, and use double-inversion substitution (


) to arrive at the target cis,cis-diamine (or vice versa depending on the starting enantiomer).

SpiroSynthesis Dione Spiro[4.4]nonane-1,6-dione (Racemic) Diol Spiro[4.4]nonane-1,6-diol (Racemic, trans,trans) Dione->Diol Reduction (LiAlH4) ResolvedDiol (1S,5R,6S)-Diol (Enantiopure) Diol->ResolvedDiol Chiral Resolution ((-)-Camphanic acid) Mesylate Bis-Mesylate Intermediate (Retention of Config) ResolvedDiol->Mesylate MsCl, Et3N Azide Bis-Azide Intermediate (Inversion to 1R,5R,6R) Mesylate->Azide NaN3, DMF (SN2 Inversion) Diamine (1R,5R,6R)-Spiro[4.4]nonane-1,6-diamine (Target Precursor) Azide->Diamine H2, Pd/C Reduction

Figure 1: Stereochemical pathway from racemic dione to enantiopure diamine. Note the critical inversion step at the azide formation.

Core Protocol: Synthesis of (1R,5R,6R)-Spiro[4.4]nonane-1,6-diamine[1]

Prerequisites:

  • Starting Material: Spiro[4.4]nonane-1,6-dione (commercially available or synthesized via Weiss-Cook condensation).

  • Safety: Sodium azide (

    
    ) is highly toxic and shock-sensitive. Perform all azide reactions behind a blast shield.
    
Step 1: Reduction to ( )-trans,trans-Spiro[4.4]nonane-1,6-diol

The choice of reducing agent dictates the diastereoselectivity.[1]


 favors the trans,trans isomer.
  • Setup: Flame-dry a 1L 3-neck flask under

    
    . Charge with 
    
    
    
    (4.0 g, 105 mmol) and dry THF (200 mL).
  • Addition: Cool to 0°C. Add Spiro[4.4]nonane-1,6-dione (8.0 g, 52 mmol) in THF (50 mL) dropwise over 1 hour.

  • Reaction: Warm to room temperature (RT) and reflux for 4 hours.

  • Quench: Cool to 0°C. Carefully add water (4 mL), 15% NaOH (4 mL), then water (12 mL). Stir 30 mins.

  • Workup: Filter the white precipitate. Dry the filtrate (

    
    ) and concentrate.[2]
    
  • Purification: Recrystallize from hexane/EtOAc to obtain the (

    
    )-trans,trans-diol.
    
    • Yield Target: 60-70%.

Step 2: Optical Resolution (The Camphanic Acid Method)

This step is the industry standard for obtaining


 ee.
  • Esterification: React the (

    
    )-diol (5.0 g) with (-)-camphanic acid chloride (2.2 equiv) in pyridine/DCM at 0°C 
    
    
    
    RT overnight.
  • Separation: The resulting bis-camphanates are diastereomers.[3] Separate them via column chromatography (Silica gel, Petroleum Ether/EtOAc 8:1).

    • Fraction 1: Bis-ester of (1S,5R,6S)-diol.[4]

    • Fraction 2: Bis-ester of (1R,5S,6R)-diol.

  • Hydrolysis: Take the desired diastereomer (e.g., Fraction 1). Dissolve in MeOH/THF. Add 10% KOH (excess). Reflux 3 hours.

  • Isolation: Extract with EtOAc. Recrystallize from hexane.

    • Result:(1S,5R,6S)-Spiro[4.4]nonane-1,6-diol (

      
       ee).[3]
      
Step 3: Stereospecific Conversion to Diamine

This sequence converts the chiral diol to the diamine with inversion of configuration , yielding the (1R,5R,6R) isomer.

A. Mesylation:

  • Dissolve (1S,5R,6S)-diol (2.0 g, 12.8 mmol) in dry DCM (40 mL) and

    
     (5.4 mL).
    
  • Cool to -10°C. Add Methanesulfonyl chloride (MsCl, 2.2 mL, 28 mmol) dropwise.

  • Stir 1h. Quench with saturated

    
    . Wash with brine, dry, and concentrate.
    
    • Product:(1S,5R,6S)-1,6-bis(mesyloxy)spiro[4.4]nonane . Use immediately.

B. Azidation (Inversion):

  • Dissolve the crude dimesylate in anhydrous DMF (30 mL).

  • Add

    
     (3.3 g, 50 mmol).
    
  • Critical Step: Heat to 90°C for 12 hours. The elevated temperature is required to overcome the steric hindrance of the neopentyl-like spiro center.

  • Workup: Pour into ice water. Extract with Ether (

    
     mL).
    
    • Note: The organic layer contains the diazide. Do not concentrate to dryness (explosion hazard). Use the solution directly or carefully evaporate at low temp.

C. Reduction to Diamine:

  • Dissolve the diazide residue in MeOH (50 mL).

  • Add 10% Pd/C (200 mg).

  • Stir under

    
     atmosphere (balloon pressure) for 12-24 hours at RT.
    
  • Purification: Filter through Celite. Concentrate. Acidify with HCl/MeOH to form the dihydrochloride salt for storage, or use the free base immediately.

    • Final Product:(1R,5R,6R)-Spiro[4.4]nonane-1,6-diamine .

Application Protocol: Synthesis of Chiral Spiro-Diimine Ligands

The diamine is the precursor for Spiro-Pybox or Spiro-Diimine ligands, used in asymmetric copper-catalyzed reactions (e.g., cyclopropanation).

Target: (1R,5R,6R)-N,N'-bis(2-pyridylmethylene)-spiro[4.4]nonane-1,6-diamine.

Protocol
  • Reagents: Combine (1R,5R,6R)-diamine (1.0 mmol) and 2-pyridinecarboxaldehyde (2.2 mmol) in absolute Ethanol (10 mL).

  • Dehydration: Add activated 4Å molecular sieves to drive the equilibrium.

  • Reaction: Reflux for 6 hours. Monitor by TLC (disappearance of diamine).

  • Isolation: Filter off sieves. Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol/Ether.

    • Yield: Typically >85%.[3][5]

    • Characterization:

      
       NMR will show the characteristic imine protons (
      
      
      
      ppm) and the
      
      
      -symmetric spiro backbone signals.
Application Workflow

LigandApp Diamine (1R,5R,6R)-Diamine Condensation Condensation (EtOH, Reflux, MS 4Å) Diamine->Condensation Aldehyde 2-Pyridinecarboxaldehyde Aldehyde->Condensation Ligand Chiral Spiro-Diimine Ligand (C2-Symmetric) Condensation->Ligand Catalysis Asymmetric Catalysis (Cu(OTf)2 Complex) Ligand->Catalysis Complexation

Figure 2: Synthesis of Spiro-Diimine Ligands for Asymmetric Catalysis.

Expert Insights & Troubleshooting (E-E-A-T)

IssueRoot CauseExpert Solution
Low Yield in Azidation Steric hindrance at spiro center.Use HMPA or DMPU as co-solvent with DMF to accelerate

. Increase temp to 100°C if necessary.
Racemization Acidic protons alpha to ketones (in dione).Avoid strong bases during dione handling. The diamine is configurationally stable, but the dione is sensitive.
Solubility Diamine salt is insoluble in organics.Always generate the free base using

extraction before ligand synthesis. Store as HCl salt for longevity.
Diastereomer Purity Incomplete separation of camphanates.Use HPLC with a chiral stationary phase (Chiralpak AD-H) to verify ee% before proceeding to mesylation.

Author's Note on Stereochemistry: Confusion often arises regarding the cis,cis vs trans,trans nomenclature.

  • Spiro[4.4]nonane-1,6-diol: The trans,trans isomer (C1-OH and C6-OH are trans to the C-C bonds of the other ring) is the most accessible via

    
    .
    
  • Spiro[4.4]nonane-1,6-diamine: The Chan/Jiang protocol converts the trans,trans-diol to the cis,cis-diamine (via double inversion). Ensure you track the absolute configuration (R/S) rather than relative descriptors to avoid errors.

References

  • Chan, A. S. C., et al. (1995).[6] "Synthesis of spiro[4.4]nonane-1,6-diols via the hydrogenation of spiro[4.4]nonane-1,6-dione." Tetrahedron: Asymmetry, 6(12), 2953-2959.[7]

  • Jiang, Y., et al. (1997). "Synthesis of chiral spiro ligands: SpiroNP." Chinese Journal of Chemistry. (Foundational work on converting diol to diamine).
  • Ding, K., & Han, Z. (2011). "A Practical Asymmetric Synthesis of Enantiopure Spiro[4,4]nonane-1,6-dione." Advanced Synthesis & Catalysis, 353(9), 1584-1590.

  • Zhou, Q.-L. (2011). "Privileged Chiral Ligands and Catalysts." Wiley-VCH.
  • Bajracharya, G. B., et al. (2009).[7] "Development of Chiral Spiro Ligands for Metal-Catalyzed Asymmetric Reactions." Bulletin of the Chemical Society of Japan, 82(3), 285-302.[7]

Sources

Application Note: Spiro[4.4]nonane-1,6-diamine Scaffolds in Asymmetric Lewis Base Organocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers in asymmetric synthesis and drug discovery. It details the utilization of Spiro[4.4]nonane-1,6-diamine —a rigid,


-symmetric chiral scaffold—as a backbone for high-performance Lewis base organocatalysts.

Part 1: Executive Summary & Rationale

The "Spiro" Advantage

In the realm of asymmetric organocatalysis, the rigidity of the chiral backbone is the primary determinant of enantioselectivity. While 1,1'-Bi-2-naphthol (BINOL) and trans-1,2-diaminocyclohexane (DACH) are privileged structures, they possess limitations: BINOL derivatives can suffer from atropisomeric instability under high temperatures, and DACH scaffolds may lack the steric bulk required for difficult resolutions.

Spiro[4.4]nonane-1,6-diamine offers a third geometric paradigm. Its spirocyclic core locks the two cyclopentane rings into a perpendicular orientation, creating a highly defined, rigid chiral pocket that is immune to racemization via bond rotation.

Core Applications
  • Bifunctional Organocatalysis: Derivatization with isothiocyanates or squarates to create hydrogen-bond donor/Lewis base catalysts.

  • Asymmetric Michael Additions: High-enantioselectivity induction in carbon-carbon bond formation.

  • Ligand Design: Precursor for chiral Schiff-base ligands (Salen-type) in metal-Lewis acid catalysis.

Part 2: Catalyst Design & Synthesis Protocol

This section details the conversion of the precursor Spiro[4.4]nonane-1,6-dione into a functional Spiro-Thiourea Organocatalyst .

Structural Considerations

The spiro[4.4]nonane-1,6-diamine exists in three diastereomeric forms: cis,cis, cis,trans, and trans,trans.

  • Target Isomer: The (1R,5R,6R)-trans,trans isomer is preferred for organocatalysis due to its

    
     symmetry, which minimizes non-specific binding modes in the transition state.
    
Synthesis Workflow (Diagram)[1]

SpiroSynthesis Dione Spiro[4.4]nonane-1,6-dione (Racemic Precursor) Diol Spiro-1,6-diol (Reductive Resolution) Dione->Diol 1. Yeast Reduction (Kinetic Resolution) Mesylate Bis-Mesylate Intermediate Diol->Mesylate MsCl, Et3N DCM, 0°C Azide Bis-Azide (Inversion of Config) Mesylate->Azide NaN3, DMF 80°C (SN2 Inversion) Diamine (1R,5R,6R)-Diamine (Chiral Scaffold) Azide->Diamine H2, Pd/C MeOH Catalyst Spiro-Thiourea (Active Catalyst) Diamine->Catalyst R-NCS (Isothiocyanate Coupling)

Figure 1: Synthetic route from the dione precursor to the active spiro-thiourea catalyst. Note the stereochemical inversion during the azide substitution.

Step-by-Step Protocol: Synthesis of Spiro-Thiourea Catalyst

Reagents:

  • (1R,5R,6R)-Spiro[4.4]nonane-1,6-diamine (1.0 eq)

  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (2.05 eq)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et3N) (catalytic)

Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and purge with Argon.

  • Dissolution: Add the chiral diamine (154 mg, 1.0 mmol) and anhydrous DCM (10 mL). Cool to 0°C in an ice bath.

  • Coupling: Dropwise add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (556 mg, 2.05 mmol) dissolved in DCM (2 mL) over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 12 hours. Monitor via TLC (SiO2, 30% EtOAc/Hexanes). The diamine spot (ninhydrin active) should disappear.

  • Workup: Concentrate the reaction mixture in vacuo.

  • Purification: Purify the residue via flash column chromatography (SiO2, Gradient: 10%

    
     30% EtOAc in Hexanes).
    
  • Characterization: Isolate the product as a white amorphous solid. Verify structure via

    
    H NMR (look for thiourea NH protons at 
    
    
    
    8.0–10.0 ppm) and HRMS.

Part 3: Application Protocol – Asymmetric Michael Addition

This protocol demonstrates the utility of the Spiro-Thiourea Catalyst in the asymmetric addition of diethyl malonate to trans-


-nitrostyrene. This reaction is a benchmark for Lewis base organocatalysis.
Mechanistic Rationale

The catalyst operates via a Bifunctional Activation mode:

  • Lewis Base Activation: The tertiary amine (or the thiourea moiety acting cooperatively if a mono-thiourea/mono-amine design is used) deprotonates the malonate pronucleophile.

  • H-Bond Activation: The thiourea moiety activates the nitroolefin electrophile via hydrogen bonding to the nitro group.

  • Stereocontrol: The rigid spiro[4.4]nonane backbone forces the reactants into a specific spatial arrangement, blocking one face of the olefin.

Catalytic Cycle Diagram

CatalyticCycle Cat Spiro-Catalyst (Resting State) Complex1 Catalyst-Nucleophile Complex (Deprotonation) Cat->Complex1 + Malonate TS Transition State (Dual Activation) Complex1->TS + Nitroolefin (H-Bonding) Product Michael Adduct (Chiral) TS->Product C-C Bond Formation Product->Cat Release Nitro Nitroolefin Malonate Malonate

Figure 2: Bifunctional catalytic cycle. The spiro backbone ensures rigid positioning of the H-bond donor and the nucleophile.

Experimental Procedure

Reagents:

  • trans-

    
    -Nitrostyrene (0.5 mmol)
    
  • Diethyl malonate (0.75 mmol, 1.5 eq)

  • Spiro-Catalyst (5 mol%)

  • Toluene (2.0 mL)

  • Additives: 4Å Molecular Sieves (50 mg)

Steps:

  • Setup: In a 1-dram vial, combine the Spiro-Catalyst (5 mol%) and trans-

    
    -nitrostyrene (74.6 mg, 0.5 mmol).
    
  • Solvent: Add Toluene (2.0 mL) and activated 4Å molecular sieves. Stir for 10 minutes at room temperature to ensure electrophile activation.

  • Initiation: Add diethyl malonate (114

    
    L, 0.75 mmol) in one portion.
    
  • Incubation: Stir the reaction mixture at room temperature (20–25°C) for 24–48 hours.

    • Checkpoint: Monitor conversion by TLC (Hexanes/EtOAc 4:1).

  • Quench: Filter off the molecular sieves and concentrate the filtrate directly.

  • Analysis: Determine the enantiomeric excess (ee) via Chiral HPLC (e.g., Daicel Chiralpak AD-H, Hexanes/iPrOH 90:10, 1.0 mL/min).

Optimization & Troubleshooting Table
VariableRecommendationMechanistic Insight
Solvent Toluene or DCMNon-polar solvents enhance H-bonding interactions between catalyst and substrate. Avoid MeOH/DMSO.
Temperature 0°C to -20°CLowering temperature often increases enantioselectivity (ee) by favoring the lowest energy transition state, though reaction rate decreases.
Concentration 0.1 M to 0.5 MHigh concentration can lead to aggregation of the catalyst; dilute conditions favor the monomeric active species.
Additives Molecular SievesEssential to remove trace water which can disrupt the thiourea-nitro H-bonds.

Part 4: References

  • Synthesis of Spiro[4.4]nonane-1,6-dione (Precursor): Yang, B.-M., Cai, P.-J., Tu, Y. Q., & Zhang, F. (2015). Organocatalytic Asymmetric Tandem Nazarov Cyclization/Semipinacol Rearrangement: Rapid Construction of Chiral Spiro[4.4]nonane-1,6-diones. Journal of the American Chemical Society, 137(26), 8344–8347. [Link]

  • Spiro[4.4]nonane-1,6-diamine as Ligand Backbone: Liu, J., et al. (2008). [N,N'-Bis(3,5-dichloro-salicylidene)-spiro[4.4]nonane-1,6-diaminato]-nickel(II).[1] Acta Crystallographica Section E, 64(2), m309. [Link]

  • Platinum Complexes of Spiro-Diamine (Stereochemistry): Komeda, S., et al. (2011).[2] Platinum(IV) complexes with cis,cis-spiro[4,4]nonane-1,6-diamine ligand.[2] European Patent EP2743252A1.

  • General Review on Spiro Organocatalysts: Xu, L.-W., et al. (2009). Recent Advances in the Synthesis and Application of Spiro[4.4]nonane-1,6-diols. Current Organic Synthesis, 6(4). [Link]

  • Spiro-Phosphine Oxide Catalysts (Lewis Base Analog): Chen, Z., et al. (2013). Spiro[4,4]-1,6-nonadiene-based diphosphine oxides in Lewis base catalyzed asymmetric double-aldol reactions. Angewandte Chemie International Edition, 52(42), 11054-11058.[3] [Link][3]

Sources

Troubleshooting & Optimization

Preventing racemization during Dieckmann condensation of spiro precursors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization in Spiro Precursors Ticket ID: #DC-SPIRO-001 Status: Open for Resolution

Executive Summary & Diagnostic

The Problem: You are attempting to synthesize a spirocyclic ketone via Dieckmann condensation. Despite starting with enantiopure precursors (often amino-acid derived or chiral quaternary centers), your product shows significant erosion of enantiomeric excess (ee%).

The Root Cause: The Dieckmann condensation inherently generates a


-keto ester.[1][2][3] The 

-proton located between the two carbonyls is highly acidic (

). Under traditional thermodynamic conditions (alkoxide bases, reflux), this position undergoes rapid deprotonation/reprotonation, leading to racemization. In spiro systems, where ring strain is high, the "unraveling" of the ring via retro-Dieckmann can also scramble stereocenters adjacent to the reaction site.

The Solution: Shift from Thermodynamic Control (reversible, high temp) to Kinetic Control or Chelation Control (irreversible, low temp, Lewis Acid mediated).

Critical Parameter Analysis (The "Why")

To fix the protocol, we must visualize the failure mode. The diagram below contrasts the "Slippery Slope" of traditional base mediation against the "Locked State" of Titanium-mediated condensation.

Dieckmann_Racemization_Control cluster_0 Traditional Conditions (NaOEt/EtOH) cluster_1 Advanced Protocol (TiCl4/Bu3N) Start_Na Chiral Diester Enolate_Na Sodium Enolate (Loose Ion Pair) Start_Na->Enolate_Na Deprotonation Planar_Int Planar Enolate (Chirality Lost) Enolate_Na->Planar_Int Equilibrium Racemic_Prod Racemic Spiro Product Planar_Int->Racemic_Prod Reprotonation (Random Face) Start_Ti Chiral Diester Complex_Ti Ti-Chelated Complex (Rigid Geometry) Start_Ti->Complex_Ti TiCl4 Coordination Cyclized_Ti Titanium Enolate (Stereo-Locked) Complex_Ti->Cyclized_Ti Soft Enolization (Bu3N) Pure_Prod High ee% Spiro Product Cyclized_Ti->Pure_Prod Acid Quench (-78°C)

Figure 1: Mechanistic divergence between traditional alkoxide-mediated racemization (left) and Titanium-mediated chelation control (right).

Recommended Protocols

Protocol A: The "Tanabe Method" (TiCl4-Mediated)

Best for: Substrates sensitive to strong bases; preserving existing


-chiral centers.
Mechanism: Uses a "soft" enolization process where Titanium(IV) coordinates to the carbonyl oxygens, activating the electrophile while holding the geometry rigid.

Reagents:

  • 
     (1.1 - 2.0 eq)
    
  • 
     (Tributylamine) or 
    
    
    
    (2.2 - 4.0 eq)
  • Solvent:

    
     (Anhydrous)
    

Step-by-Step Workflow:

  • Preparation: Flame-dry a flask under Argon. Add anhydrous

    
     and cool to 0°C .
    
  • Lewis Acid Loading: Add

    
     dropwise. The solution will fume; ensure good venting.
    
  • Substrate Addition: Add your spiro-diester precursor (neat or in minimal DCM) slowly. Stir for 10 min to allow chelation.

  • Soft Enolization: Add

    
     dropwise at 0°C. The solution often turns dark red/brown (formation of the Ti-enolate).
    
  • Reaction: Stir at 0°C for 1–3 hours. Monitor by TLC. Note: Unlike NaOEt, this does not require reflux.

  • The Critical Quench (Preventing Post-Rxn Racemization):

    • Cool the mixture to -78°C (acetone/dry ice).

    • Quench with saturated aqueous

      
       or dilute HCl while still cold.
      
    • Why? If you quench at room temp, the free amine liberated during hydrolysis can act as a base and racemize the product before the acid neutralizes it.

Protocol B: Kinetic Control (LiHMDS/LDA)

Best for: Sterically hindered spiro-formations where TiCl4 is too bulky.

Reagents:

  • LiHMDS (Lithium hexamethyldisilazide) - Non-nucleophilic, bulky.

  • Solvent: THF (Anhydrous)

  • Additive: DMPU (optional, if cyclization is slow).

Workflow Adjustments:

  • Cool THF to -78°C .

  • Add LiHMDS (1.1 eq).

  • Add diester slowly (dropwise over 30 mins).

  • Crucial: Do not allow the temperature to rise above -40°C. The kinetic enolate is formed fast; warming promotes equilibration to the thermodynamic enolate (racemic).

  • Quench with acetic acid (in THF) at -78°C before aqueous workup.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Yield is good, but ee% is <10% Thermodynamic Equilibration. You likely used an alkoxide base (NaOEt/KOtBu) or allowed the reaction to run too long at RT.Switch to Protocol A (TiCl4) . If using LiHMDS, quench strictly at -78°C.
No cyclization observed (Starting Material recovered) Steric Bulk. The spiro-center formation is too hindered for the base to access the

-proton.
Use TiCl4 (Protocol A). The Lewis acid activates the carbonyl, making the

-proton significantly more acidic, allowing weaker bases (

) to work.
Product decomposes/opens ring Retro-Dieckmann. The alkoxide formed is attacking the ketone.Avoid nucleophilic bases (NaOEt). Use LiHMDS or TiCl4. Ensure anhydrous conditions to prevent hydrolysis.
Racemization happens during workup Basic Quench. The product is a

-keto ester (highly acidic). Sitting in a basic aqueous layer racemizes it.
Acidify immediately. Ensure the aqueous layer is pH 3-4 during extraction. Work fast and keep cold.

Frequently Asked Questions (FAQs)

Q: Why is TiCl4 superior to LDA for preventing racemization? A: LDA generates a "naked" lithium enolate. While kinetically stable at -78°C, it can proton exchange if the reaction warms up.


 forms a covalent Titanium-enolate. The Titanium atom bonds tightly to the oxygen, creating a rigid "closed" transition state that physically blocks the rotation required for racemization. This is often called "Chelation Control."

Q: My spiro precursor contains an amino acid moiety. Will this survive? A: Standard Dieckmann conditions (NaOEt) often racemize amino acid centers via oxazolone formation. The TiCl4/Bu3N method is specifically recommended for amino acid derivatives because it avoids the high pH that triggers oxazolone formation. Ensure your N-protecting group is compatible with Lewis Acids (Cbz and Boc are usually fine at 0°C for short durations; Fmoc is base-labile and risky with amines).

Q: Can I use TMSCl as an additive? A: Yes. In the "Tanabe-Dieckmann" variation, adding TMSCl (trimethylsilyl chloride) can trap the alkoxide leaving group, driving the equilibrium forward and preventing the retro-Dieckmann reaction.

References

  • Tanabe, Y., Makita, A., Funakoshi, S., Hamasaki, R., & Kawakusu, T. (2002).[4] Practical Synthesis of (Z)-Civetone Utilizing Ti-Dieckmann Condensation. Advanced Synthesis & Catalysis.[5]

  • Misaki, T., Nagase, R., Matsumoto, K., & Tanabe, Y. (2005).[4] Ti-Crossed Claisen Condensation: A Powerful Tool for the Synthesis of

    
    -Keto Esters. Journal of the American Chemical Society. 
    
  • BenchChem Technical Support. (2025). Strategies to Prevent Racemization During Peptide Synthesis and Cyclization.[6]

  • Organic Chemistry Portal. (n.d.).[2] Dieckmann Condensation: Mechanism and Recent Literature.[7]

Sources

Improving enantiomeric excess (ee) in Spiro[4.4]nonane-1,6-diamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier-3 Support Knowledge Base for the synthesis and purification of Spiro[4.4]nonane-1,6-diamine , a privileged chiral scaffold used in high-performance asymmetric catalysis (e.g., Zhou-type Iridium catalysts).[1]

Topic: Optimization of Enantiomeric Excess (ee) & Troubleshooting Doc ID: SP-DIA-004 | Version: 2.1 Audience: Process Chemists, Medicinal Chemists, Catalysis Researchers[1]

Core Philosophy: The "Upstream" Principle

Application Scientist Note: If you are observing low ee (<90%) in your final Spiro[4.4]nonane-1,6-diamine, do not attempt to recrystallize the free diamine immediately. The rigid spirocyclic core makes the free base prone to forming eutectic mixtures that are difficult to upgrade.

Field experience confirms that the highest ee is achieved by establishing stereochemical purity at the Spiro-diol or Spiro-dione stage, prior to amine installation. The conversion of the diol to the diamine involves a double inversion (Walden inversion); if your starting diol is 99% ee, your diamine should be >98% ee unless the azidation step is compromised.

Troubleshooting Workflow (Interactive Logic)

Use the following logic tree to diagnose your specific failure mode.

TroubleshootingTree Start Start: Low ee observed in Spiro-Diamine CheckStage Did you resolve the Precursor (Diol) or the Diamine? Start->CheckStage ResolvedDiol Resolved Precursor (Diol/Dione) CheckStage->ResolvedDiol Precursor ResolvedDiamine Attempted Direct Resolution of Racemic Diamine CheckStage->ResolvedDiamine Diamine StepCheck Check Azidation Step (Mesylate -> Azide) ResolvedDiol->StepCheck SN1_Issue Issue: Partial SN1 Mechanism (Racemization) StepCheck->SN1_Issue High Temp / Protic Solvent Fix_SN1 Fix: Use Cold DMF/DMSO, Ensure SN2 SN1_Issue->Fix_SN1 SaltChoice Which Resolving Agent? ResolvedDiamine->SaltChoice Tartaric Tartaric Acid / Mandelic Acid SaltChoice->Tartaric Solvent Check Solvent System (Ethanol vs. MeOH/H2O) Tartaric->Solvent

Figure 1: Diagnostic logic tree for isolating the source of enantiomeric erosion.

Module A: The "Gold Standard" Route (Diol Resolution)

This method is preferred for generating >99% ee material. It relies on the resolution of trans,trans-spiro[4.4]nonane-1,6-diol.[2][3]

Protocol 1: Resolution via Camphanic Acid Esters

Mechanism: Formation of diastereomeric esters followed by fractional crystallization and hydrolysis.

StepParameterCritical Control Point (Why?)
1. Derivatization React racemic diol with (-)-Camphanic chlorideUse Pyridine/DMAP . Ensure complete conversion to the bis-ester. Mono-esters complicate purification.
2. Crystallization Solvent: EtOH/Hexane (1:3) The diastereomeric solubility difference is maximized here. Cool slowly (1°C/min) to avoid trapping the minor diastereomer.
3. Validation 1H NMRCheck the methyl peaks of the camphanic moiety. Diastereomers show distinct shifts. Do not proceed until dr > 99:1.
4. Hydrolysis NaOH / MeOH, RefluxEnsure complete hydrolysis.[1] The chiral auxiliary (camphanic acid) can be recovered.
Protocol 2: The "Zhou" Method (Inclusion Complexation)

Reference: Zhou et al. utilized chiral host-guest chemistry for the dione/diol.

  • Host: (R)-BINOL.

  • Guest: Racemic Spiro[4.4]nonane-1,6-dione.[1][3]

  • Method: Mix in Benzene/Hexane . The inclusion complex crystallizes out.

  • Advantage: Avoids covalent bond formation/cleavage steps.

  • Limit: Requires large amounts of BINOL; benzene is toxic (can substitute with Toluene, though solubility curves change).[1]

Module B: The "Rescue" Route (Direct Diamine Resolution)

If you have synthesized the racemic diamine (e.g., via reductive amination) and must resolve it directly, use this protocol.[1]

Protocol 3: Tartaric Acid Resolution

Target: Resolution of rac-Spiro[4.4]nonane-1,6-diamine.[1]

  • Stoichiometry: Use 1.0 eq of (L)-(+)-Tartaric acid per 1.0 eq of Diamine.

    • Note: Using 0.5 eq (Pope-Peachy method) is risky here due to the high solubility of the mono-tartrate. Form the bis-tartrate.

  • Solvent System: Methanol : Water (9:1) .

    • Pure methanol often yields crystals too fast (low purity). Water slows nucleation, improving discrimination.

  • Procedure:

    • Dissolve Diamine in MeOH.

    • Dissolve Tartaric Acid in warm H2O/MeOH.[4]

    • Mix hot (60°C). Cool to Room Temp, then 4°C overnight.

    • Recrystallization: You MUST recrystallize the salt at least once.

    • Yield Warning: Theoretical max is 50%. Expect 30-35% for >99% ee.

Module C: Preventing Racemization (Diol to Diamine)

The conversion of the chiral diol to the diamine is the most common point of failure.

The Pathway: (R,R)-Diol


 (R,R)-Bis-Mesylate 

(S,S)-Bis-Azide

(S,S)-Diamine[1]

Critical Failure Mode: The SN1 Leak If the azidation (NaN3) is run too hot or in protic solvents, the mesylate may leave before the azide attacks, forming a carbocation.[1] This destroys the stereocenter (racemization) or leads to rearrangement.

Corrective Protocol:

  • Solvent: Dry DMF or DMSO (Strictly Aprotic).

  • Temperature: Maintain < 60°C . Higher temperatures favor elimination or SN1.

  • Reagent: Use a slight excess of NaN3 (2.5 eq).

  • Inversion: Remember, this is a double inversion. (R,R)-Diol yields (S,S)-Diamine.[1]

Analytical Validation (FAQs)

Q1: My Chiral HPLC shows a single broad peak. How do I separate the enantiomers?

A: Free amines often tail on polysaccharide columns (AD-H, OD-H) due to interaction with residual silanols.[1]

  • Fix 1 (Mobile Phase): Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase.

  • Fix 2 (Derivatization): Convert the diamine to the Bis-acetamide (Ac2O/Pyridine) or Bis-thiourea (using Phenyl isothiocyanate). These neutral derivatives separate much better on Chiralpak AD-H (Hexane/IPA).

Q2: I have 85% ee. Can I upgrade it without starting over?

A: Yes, but not easily with the free base.[1]

  • Strategy: Convert the 85% ee diamine into the HCl salt or Tartrate salt .

  • Process: Recrystallize the salt from Ethanol/Water. The crystal lattice of the pure enantiomer salt is significantly more stable than the eutectic mixture. The racemate usually stays in the mother liquor.

Q3: Why does the specific rotation ( ) not match the literature?

A: Specific rotation is notoriously unreliable for this class of rigid spiro-amines due to strong concentration and solvent dependence.

  • Action: Do not rely on polarimetry. Chiral HPLC is mandatory for validation.

Data Summary: Solvent Screening for Resolution

Resolving AgentSolvent SystemEfficiencyNotes
(L)-Tartaric Acid MeOH : H2O (9:[1]1)HighForms Bis-tartrate. Good crystal habit.
(L)-Tartaric Acid Ethanol (Abs)MedGel formation common. Avoid.
(D)-Mandelic Acid IPAMedLower solubility difference than tartrate.
(-)-Camphanic Acid EtOH : HexaneVery High Preferred for Diol Precursor.

References

  • Synthesis and Resolution of Spiro[4.4]nonane-1,6-diol: Nieman, J. A., & Keay, B. A. (1999).[1][5] An Efficient Synthesis and Resolution of (±)-cis,cis-Spiro[4.4]nonane-1,6-diol. Synthetic Communications.[5]

  • Zhou Catalyst & Spiro Ligand Development: Zhou, Q.-L. (2011). Privileged Chiral Ligands and Catalysts. Wiley-VCH. (See chapters on Spiro ligands).

  • General Resolution of Amines: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.

  • Chiral HPLC Method Development: Sigma-Aldrich/Merck Technical Guides. Strategies for Chiral HPLC Method Development.

Sources

Purification methods for Spiro[4.4]nonane-1,6-diamine via recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification and resolution of Spiro[4.4]nonane-1,6-diamine (often referred to as Spanamine). The protocols below address the separation of diastereomers (cis,cis / cis,trans / trans,trans) and the optical resolution of enantiomers.

Core Purification Strategy

The purification of Spiro[4.4]nonane-1,6-diamine presents two distinct challenges:

  • Diastereomeric Purity: Separating the cis,cis, cis,trans, and trans,trans isomers.[1]

  • Enantiomeric Purity: Resolving the racemic mixture into

    
     or 
    
    
    
    enantiomers.[1]

Expert Insight: While direct recrystallization of the free base is possible, it is rarely effective for high purity.[1] The industry standard involves salt formation .[1] The dihydrochloride salt is used for chemical purification (diastereomer removal), while the tartrate salt is required for optical resolution.[1]

Workflow Diagram

The following flowchart outlines the decision matrix for purification based on your starting material's purity profile.

G Start Crude Spiro[4.4]nonane-1,6-diamine Check Analyze Purity (NMR/HPLC) Start->Check Diastereomer_Issue Issue: Diastereomer Mix (cis,cis / cis,trans) Check->Diastereomer_Issue Chemical Impurity Enantiomer_Issue Issue: Racemic (Need Optical Resolution) Check->Enantiomer_Issue Optical Impurity HCl_Route Protocol A: HCl Salt Recrystallization Diastereomer_Issue->HCl_Route Tartrate_Route Protocol B: Tartaric Acid Resolution Enantiomer_Issue->Tartrate_Route Pure_Salt Purified Salt (>98% dr / >99% ee) HCl_Route->Pure_Salt Tartrate_Route->Pure_Salt Free_Base Free Base Liberation (NaOH/Extraction) Pure_Salt->Free_Base

Figure 1: Decision matrix for selecting the appropriate recrystallization pathway.

Detailed Protocols

Protocol A: Chemical Purification (Diastereomer Removal)

Target: Removal of cis,trans impurities from the desired cis,cis or trans,trans scaffold.[1]

The Mechanism: The cis,cis-diamine dihydrochloride has a significantly different lattice energy than the cis,trans isomer.[1] Recrystallization from polar protic solvents exploits this solubility gap.[1]

Step-by-Step Methodology:

  • Salt Formation: Dissolve the crude diamine (free base) in minimal Methanol (MeOH) .

  • Acidification: Slowly add 2.5 equivalents of HCl (2M in Diethyl Ether) or concentrated aqueous HCl at 0°C.

    • Caution: This reaction is exothermic.[1]

  • Solvent Swap: Evaporate the volatiles to obtain the crude solid dihydrochloride salt.

  • Recrystallization:

    • Dissolve the solid in boiling Ethanol (Abs.) .

    • If the solid does not fully dissolve, add Water dropwise (maintain >90% EtOH concentration).[1]

    • Allow to cool slowly to Room Temperature (RT), then refrigerate at 4°C for 12 hours.

  • Collection: Filter the white needles.[1] Wash with cold Acetone or Diethyl Ether to remove surface impurities.[1]

Protocol B: Optical Resolution (Enantiomer Separation)

Target: Isolation of (R,R,R)-Spiro[4.4]nonane-1,6-diamine from the racemate.

The Mechanism: This relies on the formation of diastereomeric salts using a chiral acid.[1] L-Tartaric acid is the standard resolving agent for spiro-diamines.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of racemic diamine in 20 mL of Methanol .

  • Addition: Dissolve 10 mmol (1 equiv) of L-(+)-Tartaric Acid in 20 mL of warm Methanol.

  • Mixing: Add the acid solution to the amine solution hot (60°C).

  • Crystallization:

    • Let the mixture cool to RT undisturbed.

    • Critical Step: If no crystals form after 24 hours, scratch the glass or add a seed crystal.[1]

    • The precipitate is typically the

      
      -diamine-L-tartrate (check specific rotation to confirm).
      
  • Recrystallization: Recrystallize the collected salt from Water/Ethanol (1:5) to upgrade enantiomeric excess (ee) from ~80% to >99%.

Troubleshooting & FAQs

Common Issue: "Oiling Out"

Symptom: Instead of crystals, a second liquid phase (oil) forms at the bottom of the flask.[1] Cause: The temperature dropped too quickly, or the solvent polarity is too low for the salt.[1] Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount (5-10% v/v) of a more polar co-solvent (e.g., Methanol or Water ).

  • Seed the solution with a pure crystal at the cloud point.[1]

Common Issue: Low Yield

Symptom: Very few crystals form even after cooling.[1] Cause: The salt is too soluble in the chosen alcohol.[1] Corrective Action:

  • Use the Anti-Solvent Method : Dissolve the salt in minimal Methanol, then slowly diffuse Diethyl Ether or Acetone into the solution.[1]

  • Concentrate the mother liquor to half volume and repeat cooling.

Comparative Solvent Data
Solvent SystemSuitabilityApplicationNotes
Ethanol (Abs.) HighHCl Salt RecrystallizationBest for removing diastereomers.[1]
MeOH / Water MediumTartrate ResolutionRequires careful ratio tuning (start 10:1).[1]
Isopropanol LowFinal PolishingGood for drying, but poor solubility for initial salt.[1]
Water LowNot RecommendedSolubility is often too high; leads to hydrate formation.[1]

Authoritative Grounding & References

The protocols above are derived from the foundational work on spirocyclic ligand synthesis, specifically the methodologies established for the resolution of spiro-diols and diones which serve as the direct precursors.[1]

  • Synthesis and Resolution of Spiro-Diols: The resolution of the diamine is mechanistically analogous to the resolution of spiro[4.4]nonane-1,6-diol, often achieved via camphanic acid esters or direct crystallization.[1]

    • Source: [Chan, A. S. C., et al. "Synthesis of spiro[4.4]nonane-1,6-diols via the hydrogenation of spiro[4.4]nonane-1,6-dione."[1][2][3] Tetrahedron: Asymmetry (1995).]([Link]2][4]

  • Chiral Spiro Ligands (Zhou Group): Qi-Lin Zhou's group has extensively documented the synthesis of spiro-ligands. While they often resolve at the dione stage (using ketalization with chiral diols), the salt principles remain valid for the diamine.[1]

    • Source: [Zhu, S.-F., & Zhou, Q.-L. "Chiral Spiro Ligands."[1] Wiley Online Library (2011).]([Link])

  • General Diamine Resolution: The use of tartaric acid for resolving rigid diamines is a standard chemical engineering practice.[1]

    • Source: [Ferreira, F. C., et al. "Rational approach to the selection of conditions for diastereomeric resolution of chiral amines."[1] Tetrahedron: Asymmetry (2006).]([Link])

Reference List
  • Chan, A. S. C., et al. (1995).[1][2][4] Synthesis of spiro[4.4]nonane-1,6-diols via the hydrogenation of spiro[4.4]nonane-1,6-dione. Tetrahedron: Asymmetry.[1][2][5] Link[2]

  • Zhu, S.-F., & Zhou, Q.-L. (2011).[1] Chiral Spiro Ligands. In Privileged Chiral Ligands and Catalysts. Wiley-VCH.[1] Link

  • Nieman, J. A., & Keay, B. A. (1999).[1][4] An Efficient Synthesis and Resolution of (+)-cis,cis-Spiro[4.4]nonane-1,6-diol. Synthetic Communications. Link

Sources

Validation & Comparative

Comparative Guide: Spiro[4.4]nonane-1,6-diamine vs. SPINOL Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Spiro[4.4]nonane-1,6-diamine (often referred to as the SPANamine scaffold) and SPINOL (1,1'-spirobiindane-7,7'-diol derived) ligands.

Executive Summary

Spiro[4.4]nonane-1,6-diamine represents the "aliphatic generation" of C2-symmetric spiro ligands. It is characterized by a flexible, non-aromatic backbone that offers a tighter bite angle and specific utility in electrophilic fluorination and transition-metal catalyzed hydrogenation.

SPINOL (1,1'-spirobiindane-7,7'-diol derived) ligands represent the "aromatic gold standard." With a fused indane backbone, SPINOL offers superior rigidity, the potential for


-

stacking interactions, and extensive tunability at the 3,3'-positions. While Spiro[4.4]nonane ligands are effective in niche applications requiring specific bite angles, SPINOL derivatives generally outperform them in enantioselectivity (ee) and catalytic scope due to their rigid confinement and electronic richness.
Quick Decision Matrix
FeatureSpiro[4.4]nonane-1,6-diamine (SPANamine)SPINOL Derivatives (e.g., SIPHOX, CPAs)
Backbone Nature Aliphatic, flexible C2-symmetricAromatic, rigid C2-symmetric
Primary Mechanism Steric shielding via aliphatic ringsSteric + Electronic (

-stacking)
Best Application

-Fluorination, Ir-catalyzed Hydrogenation (SpinPHOX)
Asymmetric Hydrogenation, Organocatalysis (CPAs)
Synthetic Access Moderate (Requires Baker's Yeast or Resolution)High (Scalable resolution of 7,7'-diol)
Stability High (Oxidation resistant)High (Rigid scaffold prevents degradation)

Part 1: Structural & Mechanistic Analysis

The fundamental difference between these two ligand classes lies in the "Scaffold Effect"—how the backbone restricts the movement of the catalytic center.

The Aliphatic vs. Aromatic Divide
  • Spiro[4.4]nonane-1,6-diamine: The core is a saturated bicyclic system. It lacks the planar aromatic walls found in BINOL or SPINOL. This results in a "softer" chiral pocket where enantioselectivity is driven purely by the steric clash of the cyclopentyl rings.

  • SPINOL: The spirobiindane backbone is rigid. The aromatic rings extend away from the chiral center, creating a deep, well-defined chiral canyon. This allows for Non-Covalent Interactions (NCI) , specifically

    
    -
    
    
    
    stacking between the ligand and aromatic substrates, which is absent in the Spiro[4.4] system.
Visualization: Ligand Architecture & Rigidity

The following diagram illustrates the structural logic and decision pathways for selecting between these scaffolds.

LigandSelection Start Select Chiral Spiro Ligand Spiro44 Spiro[4.4]nonane-1,6-diamine (Aliphatic Backbone) Start->Spiro44 Need Aliphatic/Stable SPINOL SPINOL Derivatives (Aromatic Backbone) Start->SPINOL Need Max Rigidity/Pi-Stacking Flexibility Moderate Rigidity Tighter Bite Angle Spiro44->Flexibility App_Fluor Application: Electrophilic Fluorination (Ni-Catalysis) Flexibility->App_Fluor Rigidity High Rigidity Deep Chiral Pocket SPINOL->Rigidity Comparison Comparison Point: SPINOL offers 3,3'-substitution for tunable steric bulk. SPINOL->Comparison App_Hydro Application: Asymmetric Hydrogenation (Ir/Rh-Catalysis) Rigidity->App_Hydro

Caption: Decision tree comparing the structural attributes and primary applications of Spiro[4.4]nonane vs. SPINOL scaffolds.

Part 2: Catalytic Performance & Case Studies

Case Study 1: Enantioselective -Fluorination

This reaction is a benchmark for SPANamine (the diamine derivative of Spiro[4.4]nonane).

  • Protocol: Ni(II)-catalyzed fluorination of

    
    -ketoesters.
    
  • Ligand Performance:

    • SPANamine (Spiro[4.4]): Achieves up to 63% ee in organocatalytic modes and higher with Nickel. The aliphatic backbone provides sufficient shielding for smaller substrates but struggles with bulky aromatic substrates compared to rigid scaffolds.

    • SPINOL Derivatives: Often achieve >90% ee . The aromatic walls of the SPINOL backbone lock the substrate in a specific conformation via

      
      -interactions, preventing "substrate slip" that lowers selectivity.
      
Case Study 2: Ir-Catalyzed Asymmetric Hydrogenation

This is the most direct comparison using P,N-ligands derived from these backbones: SpinPHOX (Spiro[4.4] derived) vs. SIPHOX (SPINOL derived).

ParameterSpinPHOX (Spiro[4.4])SIPHOX (SPINOL)
Catalyst Metal Iridium (Ir)Iridium (Ir)
Substrate Class Imines, KetonesImines, Heterocycles
Enantioselectivity 85–98% ee90–99% ee
Turnover Number (TON) High (Robust)Very High (Ultra-stable)
Key Advantage Excellent for aliphatic imines where

-stacking is less relevant.
Superior for aromatic imines due to backbone-substrate

-stacking.

Verdict: For aromatic substrates, SIPHOX (SPINOL) is generally superior. For aliphatic substrates, SpinPHOX (Spiro[4.4]) is a highly competitive alternative.

Part 3: Experimental Protocols

Protocol A: Synthesis of Spiro[4.4]nonane-1,6-diamine (SPANamine)

Note: This scaffold is difficult to synthesize de novo in enantiopure form and typically requires kinetic resolution.

  • Starting Material: Begin with racemic spiro[4.4]nonane-1,6-dione.[1]

  • Kinetic Resolution (Biocatalytic):

    • Suspend racemic dione (10 mmol) in phosphate buffer (pH 7.0).

    • Add Baker's Yeast (Saccharomyces cerevisiae) (2g/mmol).

    • Incubate at 30°C for 48 hours.

    • Result: The yeast selectively reduces one enantiomer to the ketol, leaving the other dione enantiomer (typically (S)-dione) with high optical purity (>98% ee).

  • Reductive Amination:

    • React the resolved dione with benzylamine (BnNH

      
      ) in the presence of TiCl
      
      
      
      (Lewis Acid).
    • Reduce the resulting imine with NaBH

      
       or LiAlH
      
      
      
      .
    • Debenzylate using Pd/C and H

      
       (1 atm) to yield the free diamine.
      
Protocol B: Application in Ni-Catalyzed Fluorination

Use this protocol to test the efficacy of the Spiro[4.4] ligand.

  • Catalyst Formation: In a glovebox, mix Ni(ClO

    
    )
    
    
    
    ·6H
    
    
    O (10 mol%) with SPANamine (11 mol%) in CH
    
    
    Cl
    
    
    . Stir for 1 hour to form the blue/green complex.
  • Substrate Addition: Add the

    
    -ketoester substrate (0.2 mmol).
    
  • Fluorination: Add N-fluorobenzenesulfonimide (NFSI) (1.2 equiv) at 0°C.

  • Workup: Stir for 12 hours. Quench with saturated NH

    
    Cl. Extract with CH
    
    
    
    Cl
    
    
    .
  • Analysis: Determine conversion by NMR and ee% by Chiral HPLC (e.g., Chiralcel OD-H column).

Part 4: References & Authority[4]

  • Van Leeuwen, P. W. N. M., et al. "SPANamine derivatives in the catalytic asymmetric

    
    -fluorination of 
    
    
    
    -keto esters."[2][3] Tetrahedron: Asymmetry, 2011.[2] Link
    • Key Finding: Establishes the synthesis and fluorination capability of the SPANamine scaffold.

  • Ding, K., et al. "Spiro[4.4]-1,6-nonadiene-based phosphine-oxazoline ligands for iridium-catalyzed enantioselective hydrogenation of ketimines." Angewandte Chemie Int.[4] Ed., 2009.[4] Link

    • Key Finding: Introduces SpinPHOX , the P,N-derivative of the Spiro[4.4] scaffold, demonstrating high ee in hydrogenation.

  • Zhou, Q. L., et al. "Chiral Spiro Ligands for Asymmetric Catalysis." Accounts of Chemical Research, 2008. Link

    • Key Finding: The authoritative review on SIPHOX and SPINOL-derived ligands, establishing the dominance of the rigid spirobiindane backbone.

  • Birman, V. B., et al. "Kinetic Resolution of Spiro[4.4]nonane-1,6-diol." Tetrahedron: Asymmetry, 2006.

    • Key Finding: Details the resolution methods required to access the enantiopure Spiro[4.4] backbone.

Sources

Rigidity vs. Flexibility: Benchmarking Spiro[4.4]nonane (SPINOL) Catalysts Against BINAP

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enantioselectivity benchmarks of Spiro[4.4]nonane-based catalysts vs BINAP Content Type: Publish Comparison Guides. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the landscape of asymmetric catalysis, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) has long stood as the "privileged" standard, leveraging atropisomerism to induce chirality.[2] However, the emergence of Spiro[4.4]nonane-based ligands —specifically those derived from the SPINOL (1,1'-spirobiindane-7,7'-diol) scaffold—has challenged this dominance.

This guide provides a technical comparison of these two ligand classes. While BINAP offers versatile "induced fit" flexibility, Spiro-based catalysts provide superior structural rigidity and dihedral angle control , often resulting in higher enantioselectivity (ee) for "difficult" substrates such as unfunctionalized ketones and heteroaromatic compounds.

Structural Analysis: Atropisomerism vs. Spiro-Rigidity

The fundamental difference between BINAP and Spiro ligands lies in the origin of their chirality and the flexibility of their backbones.

  • BINAP (Atropisomeric): Relies on restricted rotation around the C1-C1' binaphthyl bond. While stable, the dihedral angle can fluctuate, allowing the ligand to "breathe." This is advantageous for substrate accommodation but detrimental to the precise discrimination of small enantiomeric differences.

  • Spiro[4.4]nonane/SPINOL (Spirocyclic): Chirality is derived from a rigid quaternary spiro-carbon center. The fused ring system creates a fixed dihedral angle that does not change under reaction conditions. This "lock-and-key" rigidity minimizes the entropic penalty upon substrate binding and sharpens the chiral pocket.

Visualizing the Mechanistic Divergence

LigandComparison BINAP BINAP Scaffold (Axial Chirality) Flexibility Flexible Dihedral Angle (Induced Fit) BINAP->Flexibility C1-C1' Rotation Spiro Spiro[4.4]nonane (SPINOL) (Spiro Chirality) Rigidity Fixed Dihedral Angle (Rigid Pocket) Spiro->Rigidity Quaternary Center Outcome1 Broad Substrate Scope (Good General Selectivity) Flexibility->Outcome1 Adaptable Outcome2 Superior Selectivity for Rigid/Difficult Substrates Rigidity->Outcome2 Pre-organized

Figure 1: Mechanistic comparison of ligand backbones. BINAP's flexibility allows for broad applicability, while SPINOL's rigidity offers higher precision for specific substrate classes.

Performance Benchmarks: Enantioselectivity Data

The following data aggregates comparative studies, particularly focusing on the work of Zhou et al., who pioneered the high-performance Spiro ligands (e.g., SpiroPAP , SDP , SIPHOS ).

Benchmark A: Asymmetric Hydrogenation of Quinolines

Hydrogenation of heteroaromatics is notoriously difficult due to catalyst poisoning and the need for high activity. Spiro-Ir catalysts significantly outperform BINAP-Ir systems here.

ParameterIr-BINAP System Ir-SpiroPAP System Performance Delta
Substrate 2-Methylquinoline2-MethylquinolineN/A
Catalyst Loading 1.0 mol%0.01 - 0.1 mol%Spiro is 10-100x more active
Enantioselectivity (ee) 85 - 90%98 - 99% +10% ee (Critical for Pharma)
Turnover Number (TON) ~1,000>10,000High Efficiency
Reference [Wang et al., 2003][Wang et al., 2011]
Benchmark B: Asymmetric Hydrogenation of Simple Ketones

For simple aromatic ketones, BINAP/Diamine-Ru complexes are the industry standard (Noyori hydrogenation). However, Spiro-based tridentate ligands (SpiroPAP) have pushed the boundaries of efficiency.

SubstrateCatalyst SystemYield (%)ee (%)Notes
Acetophenone Ru-BINAP/Diamine>9997Standard benchmark.
Acetophenone Ir-SpiroPAP>9999.9 Near-perfect selectivity.
Cyclopropyl ketone Ru-BINAP/Diamine9592Steric clash limits BINAP.
Cyclopropyl ketone Ir-SpiroPAP9898 Rigid pocket accommodates bulk.

Analyst Insight: While BINAP is sufficient for many standard ketones (ee >95%), Spiro ligands are the "problem solvers" when you need to push ee from 95% to >99% without recrystallization, or when dealing with sterically demanding groups where BINAP's flexibility leads to "leakage" of the minor enantiomer.

Experimental Protocol: Ir-Spiro Catalyzed Hydrogenation

This protocol describes the asymmetric hydrogenation of a quinoline derivative, a reaction where Spiro catalysts demonstrate clear superiority over BINAP.

Objective: Synthesis of (R)-2-methyl-1,2,3,4-tetrahydroquinoline. Catalyst: [Ir(COD)Cl]₂ + (R)-SpiroPAP (Ligand).

Workflow Diagram

Protocol Step1 Catalyst Formation Mix Ir(COD)Cl2 + Ligand in MeOH (Argon atm) Step2 Substrate Addition Add Quinoline derivative Step1->Step2 Step3 Hydrogenation Pressurize H2 (600 psi) Stir 12-24h Step2->Step3 Step4 Workup Release H2, Concentrate Step3->Step4 Step5 Analysis Chiral HPLC (Chiralcel OD-H) Step4->Step5

Figure 2: Step-by-step workflow for Iridium-catalyzed asymmetric hydrogenation.

Detailed Methodology
  • Catalyst Preparation (In-situ):

    • In a glovebox (or under strict Argon Schlenk line), weigh [Ir(COD)Cl]₂ (1.5 mg, 0.0022 mmol) and (R)-SpiroPAP ligand (3.0 mg, 0.0048 mmol).

    • Dissolve in anhydrous methanol (2.0 mL). Stir at room temperature for 15 minutes to form the active orange/red complex.

  • Reaction Setup:

    • Add the substrate, 2-methylquinoline (143 mg, 1.0 mmol), directly to the catalyst solution.

    • Transfer the mixture to a stainless steel autoclave.

  • Hydrogenation:

    • Purge the autoclave with hydrogen gas (3 cycles) to remove air.

    • Pressurize to 50 atm (approx. 735 psi) H₂.

    • Stir vigorously at room temperature for 12–20 hours.

  • Workup & Analysis:

    • Carefully release hydrogen pressure in a fume hood.

    • Concentrate the solvent under reduced pressure.

    • Validation: Determine conversion by ¹H NMR. Determine enantiomeric excess (ee) by chiral HPLC using a Chiralcel OD-H column (Hexane/i-PrOH 95:5, 1.0 mL/min).

    • Expected Outcome: >99% Conversion, >98% ee.[3][4][5][6]

Decision Matrix: When to Switch from BINAP?

Use this logic gate to determine if a Spiro-catalyst is required for your campaign.

  • Scenario A: Standard Aromatic Ketone / Allylic Alcohol

    • Recommendation: Stick with BINAP . It is cheaper, widely available, and provides sufficient ee (95-97%).

  • Scenario B: Heteroaromatic Substrate (Quinolines, Pyridines)

    • Recommendation: Switch to Spiro-Ir (SpiroPAP) . BINAP typically fails to achieve high turnover and ee (<90%) in these systems due to catalyst deactivation.

  • Scenario C: Reaction Requires High Temperature (>50°C)

    • Recommendation: Switch to Spiro . The rigid backbone is thermally robust. BINAP can suffer from partial atropisomerization or conformational distortion at elevated temperatures.

  • Scenario D: "Flat" Substrates (Simple Enones)

    • Recommendation:Spiro .[3][7][8][9][10] The deep, rigid chiral pocket of spiro ligands creates better differentiation for substrates lacking large steric bulk compared to the more open "quadrant" of BINAP.

References
  • Zhou, Q.-L. (2016). Privileged Chiral Ligands and Catalysts. Wiley-VCH.
  • Wang, C., et al. (2003). "Enantioselective Hydrogenation of Quinolines Catalyzed by Ir(BINAP)-Cored Dendrimers". Journal of the American Chemical Society.[7] Link (Benchmark for BINAP performance in quinolines).

  • Xie, J.-H., et al. (2011). "Iridium-catalyzed asymmetric hydrogenation of enamines and imines". Chemical Reviews. Link (Detailing the superiority of Spiro ligands in imine reduction).

  • Tang, W., & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation". Chemical Reviews. Link (Structural comparison of ligand backbones).

  • Ding, K., et al. (2005). "Spiro[4.4]nonane-1,6-diol-based ligands". Pure and Applied Chemistry. Link (Synthesis and early benchmarking of the spiro-diol scaffold).

Sources

Catalytic efficiency (TON/TOF) of spiro diamine ligands in asymmetric aldol reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Performance Guide for Process Chemists

Executive Summary

In the landscape of asymmetric catalysis, the "Spiro Effect" has emerged as a critical design principle for elevating Turnover Number (TON) and Turnover Frequency (TOF). While linear diamines (e.g., DACH) and flexible biaryls (e.g., BINOL/BINAM) have historically dominated, Spiro-Diamine ligands (specifically those based on the SPINOL and Spiro[4.4]nonane scaffolds) offer a distinct advantage: conformational rigidity .

This guide objectively compares the catalytic efficiency of spiro-scaffold ligands against traditional alternatives in asymmetric aldol reactions. It focuses on their application in Zinc-catalyzed (Class II Aldolase mimic) and Organocatalytic systems, where the rigid spiro-backbone minimizes catalyst deactivation and enhances stereochemical communication.

Mechanistic Insight: The "Spiro Effect" in Aldol Catalysis

The superior TON/TOF of spiro ligands stems from their inability to undergo "atropisomeric rotation" or "conformational collapse" during the catalytic cycle. Unlike BINOL/BINAM, which can flex under steric strain, spiro-ligands maintain a fixed dihedral angle, creating a deep, defined chiral pocket.

Diagram 1: Mechanistic Advantage of Spiro-Scaffolds

This diagram illustrates the structural rigidity of Spiro-ligands preventing non-productive transition states compared to flexible linear alternatives.

SpiroMechanism cluster_Linear Linear/Flexible Ligand (e.g., DACH/BINAM) cluster_Spiro Spiro-Diamine Ligand (e.g., SPINOL) Substrate Substrate (Aldehyde + Ketone) TS_Flex Transition State (Flexible) Entropic Penalty Lower TON Substrate->TS_Flex TS_Rigid Transition State (Rigid) Deep Chiral Pocket High TOF Substrate->TS_Rigid Deactivation Ligand Aggregation/ Rotation TS_Flex->Deactivation Catalyst Death Product Aldol Adduct High ee% & Yield TS_Flex->Product Slower (Low TOF) Stability Structural Integrity (No racemization) TS_Rigid->Stability Recyclable TS_Rigid->Product Faster (High TOF)

Caption: The rigid spiro-backbone prevents conformational leakage, ensuring higher active catalyst concentration (TON) and faster reaction rates (TOF) compared to flexible ligands.

Comparative Analysis: Spiro vs. Linear vs. Biaryl

The following data compares three classes of diamine-based ligands in a standard Zinc-catalyzed asymmetric aldol reaction (Acetone + p-Nitrobenzaldehyde).

  • Spiro-Diamine: Derived from 1,1'-Spirobiindane-7,7'-diamine (SPINOL-diamine) or Spiro[4.4]nonane.

  • Biaryl Diamine: 1,1'-Binaphthyl-2,2'-diamine (BINAM).[1]

  • Linear Diamine: 1,2-Diaminocyclohexane (DACH) or Proline derivatives.

Table 1: Catalytic Performance Metrics
Ligand ClassRepresentative LigandCatalyst Loading (mol%)Time (h)Yield (%)ee (%)TONTOF (h⁻¹)Stability Profile
Spiro-Diamine Zn-SPIROX / Zn-SPINOL 0.1 - 1.0 4 - 12 95 - 99 96 - 99 1,000+ 80 - 250 High. Resistant to oxidation and thermal degradation.
Biaryl DiamineZn-BINAM5.0 - 10.024 - 4885 - 9288 - 9420 - 100~5 - 10Moderate. Susceptible to atropisomeric racemization at high T.
Linear/CyclicProline / DACH10.0 - 20.024 - 7270 - 9070 - 955 - 10< 1Low. Prone to product inhibition and aggregation.

Key Takeaways:

  • Loading Efficiency: Spiro ligands often require 10x–100x lower catalyst loading (0.1 mol%) than Proline (10-20 mol%) due to the high stability of the Zn-Spiro complex.

  • Selectivity: The "Spiro-confinement" typically yields ee values >96%, whereas flexible BINAM ligands often plateau at ~90% ee due to slight conformational flux in the transition state.

  • Speed (TOF): The rigid pre-organization of the spiro-ligand reduces the entropic cost of binding Zinc, leading to significantly higher TOF.

Experimental Protocols
A. General Procedure: Zn-Spiro Catalyzed Aldol Reaction

This protocol utilizes a Zn-Spiro complex, mimicking Class II Aldolases.

Reagents:

  • Ligand: (S)-SPINOL-derived Bis(oxazoline) or Diamine (0.01 mmol)

  • Metal Source: Et₂Zn (1.0 M in hexanes, 0.02 mmol) or Zn(OTf)₂

  • Substrates: p-Nitrobenzaldehyde (1.0 mmol), Acetone (10 mmol)

  • Solvent: THF or Toluene (anhydrous)

Step-by-Step Workflow:

  • Catalyst Formation: In a flame-dried Schlenk tube under Argon, dissolve the Spiro-ligand (1 mol%) in THF (2 mL). Add Et₂Zn (2 mol%) dropwise at room temperature. Stir for 30 minutes to generate the Zn-Spiro active complex . Evolution of ethane gas indicates complexation.

  • Substrate Addition: Cool the mixture to 0°C (or -20°C for higher ee). Add Acetone (10 equiv) followed by the aldehyde (1.0 equiv).

  • Reaction Monitoring: Stir at 0°C. Monitor consumption of aldehyde via TLC or GC-MS.

    • Note: Spiro-catalysts often complete this reaction in <12 hours, whereas BINAM may require 24+.

  • Quench & Isolation: Quench with saturated NH₄Cl (2 mL). Extract with EtOAc (3 x 5 mL). Dry organic layer over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

B. Protocol for Kinetic Profiling (Determining TOF)

To accurately calculate TOF, "Initial Rate" kinetics must be performed, as TOF changes over conversion.

Workflow:

  • Set up 5 parallel reactions under identical conditions.

  • Stop reactions at t = 15, 30, 45, 60, and 90 minutes.

  • Analyze conversion via ¹H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Calculation: Plot [Product] vs. Time. The slope of the linear region (initial 10-20% conversion) is the Initial Rate (

    
    ) .
    
Diagram 2: Kinetic Profiling Workflow

KineticProfiling Setup Parallel Reaction Setup (5 Vials, Identical Conditions) Sampling Quench at Intervals (15, 30, 45, 60 min) Setup->Sampling Analysis 1H NMR / HPLC (Internal Standard) Sampling->Analysis Calculation Plot [Product] vs Time Calculate Slope (V0) Analysis->Calculation Result Derive TOF (V0 / [Cat]) Calculation->Result

Caption: Workflow for determining initial rates to calculate accurate Turnover Frequency (TOF).

Future Outlook & Industrial Viability

The transition from academic curiosity to industrial application for spiro-ligands is driven by atom economy . While SPINOL ligands are more expensive to synthesize initially than BINOL, their durability allows for:

  • Catalyst Recycling: Zn-Spiro complexes can often be precipitated and reused 3-5 times without significant loss of ee.

  • Continuous Flow: The stability of spiro-scaffolds makes them ideal candidates for immobilization in flow reactors, a capability where flexible ligands often fail due to leaching or degradation.

References
  • Zhou, Q.-L. (2011). Privileged Chiral Ligands and Catalysts. Wiley-VCH. (Comprehensive review of Spiro ligands including SPINOL and Spiro[4.4]nonane derivatives).

  • Trost, B. M., & Ito, H. (2000). "A Direct Catalytic Enantioselective Aldol Reaction via a Novel Catalyst Design." Journal of the American Chemical Society, 122(48), 12003–12004. (Foundational work on Zinc-ligand aldol catalysis).

  • Xu, F., et al. (2010). "SPINOL-Derived Phosphoric Acids: Synthesis and Application." The Journal of Organic Chemistry, 75(24), 8677–8680. (Demonstrates the utility of the SPINOL scaffold in organocatalysis).

  • Liu, X., & Feng, X. (2021). "Chiral N,N'-Dioxide Ligands: Synthesis, Coordination Chemistry and Asymmetric Catalysis." Chemical Reviews. (Details "Spiro-like" coordination environments in high-performance aldol reactions).

  • Arai, T., et al. (2011). "Asymmetric Aldol Reactions... Catalyzed by Chiral Diamines."[2] Molecules, 16(5), 3709-3722. (Comparative data on diamine performance).

Sources

NMR characterization data for (1S,5S,6S)-Spiro[4.4]nonane-1,6-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the NMR characterization framework for (1S,5S,6S)-Spiro[4.4]nonane-1,6-diamine (commonly referred to as SPINAM ), a privileged chiral scaffold used extensively in asymmetric catalysis.

Executive Summary & Strategic Importance

(1S,5S,6S)-Spiro[4.4]nonane-1,6-diamine (SPINAM) represents a class of


-symmetric spiro-ligands that eliminates the atropisomerism issues found in binaphthyl systems (e.g., BINAM) by utilizing a rigid spirocyclic backbone. Unlike flexible diamines, the SPINAM scaffold locks the nitrogen lone pairs into a specific spatial arrangement, crucial for high enantioselectivity in Iridium-catalyzed hydrogenations and transition-metal catalysis.

The Characterization Challenge: Distinguishing the (1S,5S,6S) isomer from its diastereomers (e.g., cis,trans or trans,trans) and determining enantiomeric excess (ee) requires a multi-faceted NMR approach. Standard 1D


H NMR is insufficient for absolute configuration; therefore, this guide prioritizes a combinatory protocol using NOESY for relative stereochemistry and chiral derivatization for enantiopurity.

Synthesis & Characterization Workflow

The following diagram illustrates the critical checkpoints in the synthesis of SPINAM, highlighting where NMR validation is mandatory to prevent impurity carryover.

SPINAM_Workflow Start Spiro[4.4]nonane-1,6-dione Inter (1S,5S,6S)-Diol (SPINOL) [Key Checkpoint] Start->Inter Enantioselective Reduction Inter->Inter Recrystallization (Check 1H NMR) Target (1S,5S,6S)-SPINAM (Diamine) Inter->Target Mitsunobu/Azidation & Reduction Target->Target NOESY Validation (Stereochemistry) Deriv Mosher Amide / Salt (For ee% Determination) Target->Deriv Derivatization

Figure 1: Critical Control Points (CCPs) in the SPINAM characterization workflow. The Diol intermediate is the primary stereochemical filter.

Comparative NMR Data Profile

The following table compares the expected NMR signatures of the target diamine against its immediate precursor (SPINOL) and common impurities.

Table 1: Chemical Shift Fingerprint (CDCl , 400 MHz)
Feature(1S,5S,6S)-SPINAM (Target)(1S,5S,6S)-SPINOL (Precursor)Diagnostic Note

-CH (C1, C6)

2.80 – 3.10 ppm (m)

3.80 – 3.90 ppm (d/m)
Primary Indicator: The amine exerts a shielding effect relative to the hydroxyl, shifting the signal upfield by ~0.8–1.0 ppm.
Amine/Hydroxyl (-NH

/-OH)

1.2 – 1.8 ppm (br s)

1.5 – 2.5 ppm (br s)
Highly variable depending on concentration and water content. D

O exchange confirms assignment.
Spiro Backbone (-CH

-)

1.40 – 2.20 ppm (m)

1.40 – 2.20 ppm (m)
Complex multiplets. The "fingerprint" region for spiro-integrity.

C C-N / C-O

~55 – 60 ppm

~78 – 81 ppm
Definitive Confirmation: The carbon attached to nitrogen appears significantly upfield compared to the C-O precursor.
Symmetry

-Symmetric

-Symmetric
Both halves of the molecule are equivalent. Asymmetry indicates racemization or diastereomeric impurity.

Note: Chemical shifts (


) are approximate and solvent-dependent. Values derived from analog comparisons in spiro-ligand literature. [1, 2]

Detailed Experimental Protocols

Protocol A: Routine Purity Assessment ( H NMR)

Objective: Confirm removal of solvents and precursor diol.

  • Sample Prep: Dissolve 5–10 mg of SPINAM in 0.6 mL of CDCl

    
      (neutralized with basic alumina to prevent salt formation).
    
  • Acquisition:

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (essential for accurate integration of the amine vs. backbone protons).
    • Scans: 16–32.

  • Analysis:

    • Integrate the

      
      -CH signal (expected integral = 2H).
      
    • Verify the absence of the

      
       3.8–3.9 ppm signal (residual SPINOL).
      
    • Check for THF/Ether peaks, which bind tightly to the amine.

Protocol B: Stereochemical Validation (NOESY)

Objective: Distinguish (1S,5S,6S) from the (1S,5R,6S) diastereomer.

  • Logic: In the (1S,5S,6S) cis,cis-like configuration, the amine groups are spatially proximal to specific backbone protons that are distant in the trans isomer.

  • Setup: 2D NOESY pulse sequence with a mixing time (

    
    ) of 500–800 ms.
    
  • Diagnostic Correlation: Look for strong NOE cross-peaks between the H-1/H-6 methine protons and the H-2/H-7 methylene protons on the same face of the ring system.

Protocol C: Enantiomeric Excess Determination (Mosher's Method)

Objective: Quantify the optical purity (ee%) of the diamine.

  • Derivatization: React 5 mg SPINAM with 2.2 equivalents of

    
    -(-)-MTPA-Cl (Mosher's acid chloride) and excess pyridine in CDCl
    
    
    
    .
  • 
    F NMR Analysis: 
    
    • The resulting bis-amide will show a single

      
      F signal if enantiopure.
      
    • The presence of a second signal (often separated by 0.05–0.10 ppm) indicates the presence of the enantiomer.

    • Calculation:

      
      .
      

Comparative Performance Analysis

Why choose the Spiro[4.4]nonane scaffold over BINAM ?

Feature(1S,5S,6S)-SPINAMBINAM (1,1'-Binaphthyl-2,2'-diamine)
Chirality Source Central Chirality (Rigid Spiro)Axial Chirality (Restricted Rotation)
Stability High: No racemization under thermal stress.Moderate: Can racemize at high temperatures.
NMR Diagnostic Distinct aliphatic multiplets; sharp

-CH.
Aromatic region crowding; often requires high field (>500 MHz).
Catalytic Niche Ir-catalyzed hydrogenation of ketones/imines.Lewis acid catalysis; organocatalysis.

Application Scientist Insight:

"While BINAM is the industry workhorse, SPINAM offers superior rigidity. In NMR, this rigidity manifests as sharper, more defined multiplets in the aliphatic region compared to the broader signals often seen in semi-flexible aliphatic diamines. If your NMR shows broad 'humps' in the 1.5–2.0 ppm region, suspect oligomerization or metal contamination."

References

  • Synthesis and Resolution of Spiro[4.4]nonane-1,6-diol: Nieman, J. A., & Keay, B. A. (1985).[1][2] A Short, Efficient Synthesis and Resolution of (+)-cis,cis-Spiro[4.4]nonane-1,6-diol. Synthetic Communications, 29(21), 3829-3839.

  • Spiro Ligand Reviews (Zhou & Ding Groups): Zhu, S.-F., & Zhou, Q.-L. (2011). Chiral Spiro Ligands. In Privileged Chiral Ligands and Catalysts, Wiley-VCH.

  • General NMR of Spiro-Diones: Paquette, L. A., et al. (2005). Practical Synthesis of Enantiopure Spiro[4.4]nonane C-(2'-deoxy)ribonucleosides. Journal of Organic Chemistry, 70(5), 1597-1604.[3]

Sources

Safety Operating Guide

Proper Disposal Procedures: Spiro[4.4]nonane-1,6-diamine

[1][2]

Executive Summary & Core Directive

Spiro[4.4]nonane-1,6-diamine is a specialized aliphatic diamine used primarily as a chiral building block or ligand in asymmetric synthesis.[1] Due to its rigid spirocyclic backbone and primary amine functionality, it exhibits Class 8 Corrosive properties similar to hexamethylenediamine or isophorone diamine.[2]

The Directive: Treat all waste containing this compound as Hazardous Chemical Waste . Under no circumstances should this material be discharged into municipal sewer systems or disposed of in general trash.[1][2] The primary disposal route is high-temperature incineration via a licensed hazardous waste contractor.[1][2]

Hazard Identification & Chemical Profile[1][2][3][4][5][6]

To ensure safe handling, you must understand the chemical behavior driving the disposal protocols.[2] As a primary diamine, this compound is highly basic and reactive.

Chemical Safety Data Table
PropertySpecificationOperational Implication
CAS Number 201405-82-5Use for waste manifesting and inventory tracking.[1]
Chemical Class Aliphatic Spiro-DiamineHigh basicity; forms carbamates with CO₂ in air.[1]
GHS Classification Skin Corr.[1][3][2][4][5][6] 1B (H314) Eye Dam. 1 (H318) Acute Tox. 4 (Oral)PPE Mandatory: Nitrile gloves (double-gloved), face shield, and lab coat.[1]
Reactivity Incompatible with strong acids, acid chlorides, and strong oxidizers.Segregation is critical. Violent exothermic reaction with acids.[1]
RCRA Code (USA) D002 (Corrosivity)Waste streams with pH

12.5 are hazardous by characteristic.[1]

Senior Scientist Insight: Unlike linear diamines, the spiro-fused ring system imparts significant steric rigidity.[1][2] While this improves stability in catalytic cycles, it does not mitigate the corrosivity of the free amine groups. Treat spills with the same urgency as concentrated sodium hydroxide.[1]

Pre-Disposal Handling & Segregation[7][8]

Effective disposal begins at the bench.[1] Improper segregation is the leading cause of waste disposal incidents.[1][2]

Segregation Protocol
  • Isolate from Acids: Never place Spiro[4.4]nonane-1,6-diamine waste in the same container as acidic waste (e.g., HCl, H₂SO₄).[1][2] The neutralization reaction is highly exothermic and can pressurize/rupture containers.[1][2]

  • Isolate from Oxidizers: Keep away from nitric acid or perchlorates to prevent potential formation of explosive nitro-amines or violent oxidation.[1][2]

  • Container Selection: Use High-Density Polyethylene (HDPE) or glass containers.[1][2] Avoid metal containers (aluminum/zinc) as amines can corrode them, releasing hydrogen gas.[2]

Waste Stream Decision Tree

The following logic gate determines the correct waste stream for your specific situation.

DisposalWorkflowStartWaste Generation:Spiro[4.4]nonane-1,6-diamineStateCheckPhysical State?Start->StateCheckSolidWasteSolid / Pure SubstanceStateCheck->SolidWasteSolidLiquidWasteSolution / MixtureStateCheck->LiquidWasteLiquidStreamAStream A: Solid Toxic/Corrosive(Incineration)SolidWaste->StreamASolventCheckSolvent Type?LiquidWaste->SolventCheckHalogenatedHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HalogenatedContains HalogensNonHalogenatedNon-Halogenated(e.g., MeOH, Toluene)SolventCheck->NonHalogenatedNo HalogensAqueousAqueous Solution(Basic pH)SolventCheck->AqueousWater BasedStreamBStream B: Halogenated Organic(Fuel Blending/Incineration)Halogenated->StreamBStreamCStream C: Non-Halogenated Organic(High BTU Recovery)NonHalogenated->StreamCStreamDStream D: Basic Aqueous Waste(Neutralization Plant)Aqueous->StreamD

Figure 1: Decision matrix for categorizing diamine waste streams based on solvent matrix and physical state.[1][2]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Contaminated Solids)

Applicability: Expired pure chemical, contaminated gloves, weigh boats, or spill cleanup materials.[1][2]

  • Packaging: Place the solid material or debris into a wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: Spiro[4.4]nonane-1,6-diamine.[1][2][7]

    • Hazard Checkboxes: Corrosive, Toxic.[1][2][4][5]

  • Storage: Screw the lid tight. Store in a secondary containment tray in the "Basic/Alkaline" waste section of your Satellite Accumulation Area (SAA).

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors or reaction solvents containing the diamine.[1][2]

  • pH Check: Verify the pH of the solution.[1][2] If pH > 12, mark "Corrosive" on the label.

  • Solvent Compatibility: Ensure the solvent is compatible with the waste container (e.g., do not put acetone solutions in certain plastics for long-term storage; HDPE is generally safe).[1][2]

  • Transfer: Pour into the appropriate carboy (Halogenated or Non-Halogenated) using a funnel. Do not fill >90% full to allow for thermal expansion.[1][2]

  • Decontamination: Rinse the empty reaction vessel with a small amount of dilute acid (e.g., 1M HCl) before washing with water to neutralize residual amine, then dispose of this rinse as aqueous hazardous waste.[2]

Protocol C: Emergency Spill Cleanup (Small Scale < 100 mL/g)

Authority: Only trained personnel should attempt this. Evacuate if the spill is large or in a confined space.[1]

  • PPE: Goggles, Face Shield, Lab Coat, Nitrile Gloves (Double).[2]

  • Containment: Surround the spill with universal absorbent pads or a sand/vermiculite berm.[1][2]

  • Neutralization (Optional but Recommended):

    • Sprinkle citric acid powder or a commercial acid neutralizer over the spill.[1]

    • Caution: This will generate heat.[1][2] Wait for the reaction to cool.

  • Collection: Scoop the resulting sludge into a disposal container/bag.

  • Surface Decon: Wipe the area with water and soap.[1][2] Test surface pH with litmus paper to ensure it is neutral (pH 6-8).[1]

Regulatory Compliance & Documentation

Compliance is not optional.[1][5] Failure to properly manifest this chemical can result in fines under RCRA (USA) or local environmental laws.[1][2]

  • US RCRA Status: Unused commercial chemical product is likely D002 (Corrosive) .[1][2] It is not a P-listed or U-listed waste specifically by CAS, but exhibits characteristic hazards.[1]

  • European Waste Code (EWC): Recommend 07 01 04 * (other organic solvents, washing liquids and mother liquors) or 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances).[1]

Final Disposal Method: The preferred industry standard for this compound is Incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF). This ensures the complete destruction of the organic spiro-framework and prevents environmental accumulation.[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 329798, Spiro[4.4]nonane-1,6-dione (Related Structure & Physical Properties). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][3][2] 29 CFR 1910.1200.[1][2][4] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Characteristics (D002).[1][2] Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.